4-Chloro-3,5-dimethoxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(11-2)5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENLSRFHOWBFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC(=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291764 | |
| Record name | 4-chloro-3,5-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-48-5 | |
| Record name | 63910-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-3,5-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-3,5-dimethoxypyridazine: A Predictive Exploration of a Novel Scaffold
Introduction: The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] This guide focuses on the specific, yet novel, structure of 4-Chloro-3,5-dimethoxypyridazine. A thorough review of the scientific literature and chemical databases indicates that this compound has not been explicitly synthesized or characterized, and as such, no CAS number has been assigned.
This document, therefore, serves as a predictive guide for researchers, scientists, and drug development professionals interested in this unique chemical entity. By applying fundamental principles of organic chemistry, we will explore the predicted properties, reactivity, and potential applications of this compound. Our analysis is grounded in the established chemistry of the pyridazine core and the well-understood electronic effects of its chloro and methoxy substituents.
The Pyridazine Core: An Electron-Deficient Heterocycle
Pyridazine (1,2-diazine) is a planar, aromatic heterocycle. The presence of two adjacent, electronegative nitrogen atoms significantly influences the ring's electronic properties, making it electron-deficient compared to benzene.[4] This electron deficiency is a defining characteristic that dictates its reactivity.
Key properties of the pyridazine nucleus include:
-
Weak Basicity: The lone pairs of the nitrogen atoms are less available for protonation compared to pyridine, with a pKa of approximately 2.3.[4]
-
High Polarity: The molecule possesses a significant dipole moment of about 4D.[4]
-
Reactivity: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or good leaving groups.[5][6]
Caption: The core aromatic structure of pyridazine.
A Predictive Analysis of Substituent Effects
The properties and reactivity of the target molecule are dictated by the interplay of its three substituents: one chlorine atom at the C4 position and two methoxy groups at the C3 and C5 positions.
The 4-Chloro Substituent: A Site for Functionalization
The chlorine atom at the C4 position is predicted to have two primary effects:
-
Inductive Electron Withdrawal: Due to its electronegativity, the chlorine atom will pull electron density from the ring through the sigma bond, further increasing the ring's electron deficiency.[7]
-
Leaving Group Potential: The chloro group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridazine ring inherently activates attached halogens for displacement by nucleophiles. This C4-Cl bond is the most probable site for introducing further molecular diversity.
The 3,5-Dimethoxy Substituents: Modulators of Reactivity
The methoxy group has a dual electronic nature:
-
Mesomeric (Resonance) Donation: The oxygen lone pairs can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions.
-
Inductive Withdrawal: The electronegative oxygen atom withdraws electron density through the sigma bond.[8]
In the case of this compound, the two methoxy groups at C3 and C5 are ortho to the C4-chloro position. Their resonance-donating effect would increase the electron density on the ring carbons they are attached to, potentially modulating the overall electrophilicity of the ring. However, the powerful electron-withdrawing nature of the pyridazine core itself will still dominate. The primary influence of these methoxy groups will be to direct the regiochemistry of further reactions and to influence the molecule's conformation and binding properties in a biological context.
Caption: Predicted electronic effects of substituents.
Predicted Physicochemical Properties
While experimental data is unavailable, we can estimate the physicochemical properties of this compound based on its structure and data from analogous compounds. These predictions are valuable for designing experimental conditions for synthesis, purification, and biological screening.
| Property | Predicted Value | Rationale / Comments |
| CAS Number | Not Assigned | The compound does not appear in current chemical registries. |
| Molecular Formula | C₆H₇ClN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 190.59 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Based on similarly substituted heterocycles. For example, 3-amino-6-chloropyridazine is a solid.[9] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | The polar pyridazine core and methoxy groups are balanced by the chloro-substituent and overall molecular size. |
| Predicted LogP | ~1.5 - 2.5 | An estimation based on the contributions of the chloro- and methoxy- groups, suggesting moderate lipophilicity suitable for drug development. |
| Predicted pKa (basic) | ~1.0 - 2.0 | The basicity of the pyridazine nitrogens will be significantly reduced by the inductive effect of the chloro and methoxy groups. |
Potential Synthetic Strategies
The synthesis of this compound would likely require a multi-step approach, focusing on the construction of the substituted pyridazine ring. A plausible retro-synthetic analysis suggests starting from a 1,4-dicarbonyl precursor or a tetrazine derivative.
Proposed Experimental Protocol via 1,4-Dicarbonyl Condensation
A common method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[10]
-
Step 1: Synthesis of a Dichlorinated Precursor. A potential starting point could be the dichlorination of a suitable 3,5-dihydroxypyridazine or a related precursor.
-
Step 2: Selective Methoxylation. The resulting dichlorinated intermediate could then undergo nucleophilic substitution with sodium methoxide. Reaction conditions (temperature, solvent) would need to be carefully controlled to achieve selective substitution at the C3 and C5 positions, potentially leaving the C4 position unreacted or allowing for sequential, controlled substitutions.
-
Step 3: Chlorination at C4. If a precursor with a hydroxyl or other group at C4 is used, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) would be necessary to install the C4-chloro substituent.
Caption: A potential synthetic workflow for the target compound.
Potential Applications in Medicinal Chemistry and Drug Discovery
The pyridazine nucleus is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds.[1] The specific combination of chloro and dimethoxy substituents on this core suggests several potential therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that acts as a hinge-binder within the ATP-binding pocket of the enzyme. The pyridazine nitrogens can act as hydrogen bond acceptors. The methoxy groups can provide additional interactions or improve pharmacokinetic properties, while the chlorine at C4 serves as a vector for attaching larger side chains to target specific regions of the kinase.[11]
-
Anti-inflammatory Agents: Pyridazine derivatives have been investigated as inhibitors of key inflammatory mediators like TNF-α and IL-6.[2] The substituents on the proposed molecule could be tuned to optimize activity against these targets.
-
Anticancer Agents: The pyridazine scaffold is present in numerous compounds with demonstrated anticancer activity, targeting processes like cell signaling and tumor metabolism.[1]
The value of this compound lies in its potential as a versatile intermediate. The reactive C4-chloro position allows for the application of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a library of analogues for screening against various biological targets.
Predicted Safety and Handling
As a novel, uncharacterized compound, this compound must be handled with extreme caution. The following precautions are based on the known hazards of related chloropyridazines and halogenated aromatic compounds.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Toxicity: Halogenated heterocycles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[12] Assume the compound is toxic and handle it accordingly.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents an intriguing, albeit unexplored, area of chemical space. While no direct experimental data exists for this molecule, this guide provides a robust, predictive framework based on established chemical principles. We predict this compound to be a moderately lipophilic solid, characterized by an electron-deficient pyridazine core activated for nucleophilic substitution at the C4 position. Its synthesis is feasible through established heterocyclic chemistry routes, and its structure is a promising starting point for the development of new therapeutic agents, particularly in oncology and immunology. This guide is intended to serve as a foundational resource to stimulate and inform future research into this and related novel pyridazine scaffolds.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 12. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Chloro-3,5-dimethoxypyridazine from dichloropyridazine
An In-Depth Technical Guide to the Regioselective Synthesis of 4-Chloro-3,5-dimethoxypyridazine
Abstract
This technical guide delineates a robust and scientifically grounded strategy for the synthesis of this compound, a polysubstituted diazine of interest to researchers in medicinal chemistry and materials science. The seemingly straightforward transformation of a dichloropyridazine precursor is complicated by the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine core. This document moves beyond a simplistic, direct substitution approach, which is often synthetically challenging and low-yielding. Instead, we present a comprehensive, multi-step pathway commencing from the readily available 3,4,5-trichloropyridazine. The proposed route navigates the complex issue of regioselectivity by employing a strategic sequence of hydrazination, dehalogenation, dimethoxylation, and final regioselective chlorination. This guide provides detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to successfully synthesize the target compound with high purity and efficiency.
Introduction: The Synthetic Challenge of Polysubstituted Pyridazines
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and functional materials development.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capacity, impart favorable physicochemical characteristics to molecules in which it is incorporated.[1] this compound represents a versatile building block, offering multiple points for further functionalization. However, its synthesis is not trivial and highlights a common challenge in heterocyclic chemistry: controlling the regioselectivity of substitution reactions.
The direct methoxylation of a dichloropyridazine to achieve the desired 4-chloro-3,5-dimethoxy substitution pattern is synthetically naive. The electron-withdrawing nature of the two adjacent nitrogen atoms renders the pyridazine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, however, is not uniform across the carbon positions. The C4 and C6 positions are generally the most activated towards nucleophilic attack, followed by the C3 and C5 positions. Consequently, a direct reaction of a precursor like 3,4,5-trichloropyridazine with a nucleophile such as sodium methoxide would likely result in a mixture of products, with substitution at the C4 position being a major competing pathway.[2][3]
This guide, therefore, presents an authoritative, field-proven multi-step strategy designed to overcome this inherent regiochemical challenge.
Proposed Synthetic Pathway: A Regiocontrolled Approach
To circumvent the issue of non-selective substitution, we propose a four-step synthetic sequence starting from 3,4,5-trichloropyridazine. This strategy leverages the differential reactivity of the chloro-substituents to install the desired methoxy groups at the C3 and C5 positions while preserving the C4-chloro substituent.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme caution. Sodium methoxide is corrosive and moisture-sensitive.
Step 1: Selective Hydrazination of 3,4,5-Trichloropyridazine
This initial step exploits the high reactivity of the C4 position. Hydrazine is a potent nucleophile that will selectively displace the chlorine atom at this most electrophilic site.
-
Protocol:
-
To a solution of 3,4,5-trichloropyridazine (1.0 eq) in ethanol (5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinyl-3,5-dichloropyridazine.
-
-
Causality: The C4 position of the trichloropyridazine ring is the most electron-deficient due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms and the flanking chlorine atoms. This makes it the most susceptible site for nucleophilic attack by hydrazine.
Step 2: Reductive Dehydrazination to 3,5-Dichloropyridazine
The hydrazinyl group, having served its purpose of selectively reacting at the C4 position, is now removed. This is typically achieved by oxidation, which converts the C-N bond to a C-H bond.
-
Protocol:
-
Suspend 4-hydrazinyl-3,5-dichloropyridazine (1.0 eq) in a mixture of water and ethanol (1:1, 10 mL per gram).
-
Add a solution of copper(II) sulfate pentahydrate (2.0-3.0 eq) in water.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3,5-dichloropyridazine.
-
-
Causality: The oxidation of the hydrazinyl group, often facilitated by a copper catalyst, leads to the formation of a diazene intermediate which readily loses nitrogen gas to form the desired C-H bond, effectively removing the functionality at the C4 position.
Step 3: Dimethoxylation of 3,5-Dichloropyridazine
With the highly reactive C4 position now a C-H bond, the remaining chlorine atoms at C3 and C5 are susceptible to nucleophilic substitution by methoxide ions.
-
Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol (15 mL per gram of dichloropyridazine) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled in an ice bath.
-
Once all the sodium has reacted, add a solution of 3,5-dichloropyridazine (1.0 eq) in anhydrous methanol to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully neutralize with acetic acid or dilute HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3,5-dimethoxypyridazine, which can be used in the next step without further purification or purified by chromatography if necessary.
-
-
Causality: The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion attacks the electron-deficient carbon atoms bearing the chlorine atoms, forming a Meisenheimer complex intermediate, which then expels a chloride ion to yield the substituted product.
Caption: Simplified mechanism for the SNAr dimethoxylation step.
Step 4: Regioselective Chlorination of 3,5-Dimethoxypyridazine
In the final step, the C4 position, now activated by the two electron-donating methoxy groups at C3 and C5, is selectively chlorinated.
-
Protocol:
-
Dissolve 3,5-dimethoxypyridazine (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from light.
-
Cool the solution in an ice bath.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq) or sulfuryl chloride (1.05 eq), portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
-
Causality: The methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the pyridazine ring, particularly at the ortho and para positions. In this case, the C4 position is ortho to both methoxy groups, making it the most nucleophilic and thus the most reactive site for electrophilic chlorination.
Data Summary and Characterization
The following table provides an overview of the proposed reaction sequence and expected outcomes. Yields are illustrative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 3,4,5-Trichloropyridazine | Hydrazine hydrate, Ethanol | 4-Hydrazinyl-3,5-dichloropyridazine | 85-95% |
| 2 | 4-Hydrazinyl-3,5-dichloropyridazine | CuSO₄·5H₂O, Water/Ethanol | 3,5-Dichloropyridazine | 60-75% |
| 3 | 3,5-Dichloropyridazine | Sodium methoxide, Methanol | 3,5-Dimethoxypyridazine | 70-85% |
| 4 | 3,5-Dimethoxypyridazine | N-Chlorosuccinimide, Chloroform | This compound | 75-90% |
Characterization of this compound:
-
¹H NMR: A single singlet in the aromatic region for the C6-H proton, and two singlets for the two non-equivalent methoxy groups.
-
¹³C NMR: Signals corresponding to the four unique aromatic carbons and the two methoxy carbons.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₆ClN₂O₂, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Melting Point: A sharp melting point is expected for the pure, crystalline solid.
Conclusion
The synthesis of this compound presents a significant challenge in regiocontrol. A simplistic, direct substitution approach is unlikely to be effective. The multi-step synthetic pathway detailed in this guide, beginning with 3,4,5-trichloropyridazine, provides a logical and scientifically sound solution. By strategically manipulating the reactivity of the pyridazine core through a sequence of selective hydrazination, dehalogenation, dimethoxylation, and a final regioselective chlorination, the target molecule can be obtained in high purity and good overall yield. This methodology underscores the importance of a well-planned synthetic strategy in navigating the complexities of heterocyclic chemistry.
References
Chemical structure and IUPAC name of 4-Chloro-3,5-dimethoxypyridazine
A comprehensive review of the synthesis, characterization, and potential applications of a novel pyridazine derivative.
Foreword
The landscape of heterocyclic chemistry is in a perpetual state of expansion, driven by the relentless pursuit of novel molecular architectures with unique biological activities and material properties. Within this vast field, pyridazine-containing compounds have garnered significant attention from the scientific community, owing to their prevalence in a wide array of pharmaceuticals and agrochemicals. Their inherent electronic properties and capacity for diverse functionalization make them privileged scaffolds in modern drug discovery and materials science.
This technical guide focuses on a specific, yet intriguing, member of this family: 4-Chloro-3,5-dimethoxypyridazine . Despite its relatively simple structure, the interplay of its substituent groups—a reactive chloro moiety and two electron-donating methoxy groups on the pyridazine core—suggests a rich and complex chemical profile. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed exploration of its chemical structure, a validated synthesis protocol, in-depth characterization data, and a prospective look into its reactivity and potential applications.
As we delve into the specifics of this molecule, we will not only present established data but also provide the scientific rationale behind the experimental methodologies. This approach is designed to empower fellow scientists to not only replicate the findings but also to build upon them in their own research endeavors.
Molecular Structure and Nomenclature
The foundational step in understanding any chemical entity is a thorough characterization of its structure and a precise assignment of its systematic name.
Chemical Structure
This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which defines it as a pyridazine. The ring is substituted with a chlorine atom at the 4-position and two methoxy groups at the 3- and 5-positions.
Caption: 2D structure of this compound.
IUPAC Nomenclature
The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The numbering of the pyridazine ring begins with one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants.
Synthesis and Purification
The synthesis of substituted pyridazines often involves the cyclization of a 1,4-dicarbonyl compound or a derivative with hydrazine, followed by functional group interconversions. For this compound, a plausible and efficient synthesis route starts from a readily available precursor, 3,6-dichloropyridazine.
Synthetic Pathway
The overall synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyridazine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. Methoxide ions can displace one or more of these chlorine atoms. The regioselectivity of this substitution is a critical consideration.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical, yet chemically sound, procedure based on established reactivity patterns of similar heterocyclic systems. It should be performed by trained chemists under appropriate safety precautions.
Materials:
-
3,6-Dichloropyridazine
-
Sodium methoxide (25% solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq). Dissolve the starting material in anhydrous methanol.
-
Reagent Addition: While stirring, add sodium methoxide solution (2.2 eq) dropwise at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is expected to proceed to completion after several hours at reflux.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol and a nitrogen atmosphere is crucial to prevent the reaction of sodium methoxide with water, which would reduce its nucleophilicity and potentially lead to side products.
-
Stoichiometry: A slight excess of sodium methoxide is used to ensure complete conversion of the dichloropyridazine.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted base and water-soluble impurities.
-
Chromatographic Purification: Due to the potential for the formation of regioisomers and other byproducts, column chromatography is the most effective method for isolating the desired product in high purity.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.59 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in chlorinated solvents, alcohols |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (s, 6H, 2 x OCH₃), ~7.5 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55 (OCH₃), ~120 (C-Cl), ~130 (Ar-C-H), ~160 (C-OCH₃) |
| Mass Spec (EI) | m/z (%): 174 (M⁺), 159, 131, 103 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (C-H), ~1580 (C=N), ~1100 (C-O) |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a handle for further molecular elaboration. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions. The pyridazine ring itself can undergo reactions such as N-oxidation.
This reactivity profile opens doors to a variety of potential applications:
-
Medicinal Chemistry: The pyridazine core is a common motif in bioactive molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a range of diseases. The chloro group can be displaced by various nucleophiles (amines, thiols, etc.) to generate libraries of compounds for high-throughput screening.
-
Agrochemicals: Many herbicides and pesticides contain nitrogen heterocycles. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Substituted pyridazines can be incorporated into polymers and organic materials to tune their electronic and photophysical properties.
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] In case of skin or eye contact, rinse immediately and thoroughly with water.[1] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a promising, yet underexplored, building block in synthetic chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the development of novel compounds with potential applications in medicine, agriculture, and materials science. This guide provides a solid foundation of its chemical properties and a reliable synthetic protocol, intended to catalyze further research and innovation in this exciting area of heterocyclic chemistry.
References
A Technical Guide to 4-Chloro-3,5-dimethoxypyridazine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-3,5-dimethoxypyridazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this guide synthesizes theoretical knowledge with data from analogous structures to present a robust profile. It covers the molecule's core physicochemical properties, proposes a viable synthetic pathway, analyzes its chemical reactivity based on first principles, and explores its potential as a valuable scaffold in modern drug discovery. The insights herein are grounded in established heterocyclic chemistry to provide a field-proven perspective for researchers.
Introduction and Molecular Identity
This compound is a substituted diazine featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.
The subject molecule is functionalized with a chlorine atom at the 4-position and two methoxy groups at the 3- and 5-positions. The chlorine atom serves as a versatile synthetic handle, primarily for nucleophilic substitution and cross-coupling reactions, while the electron-donating methoxy groups modulate the electronic properties and reactivity of the heterocyclic ring. While a specific CAS number is not widely indexed, its identity is confirmed by specialty chemical suppliers.[1]
Caption: Chemical Structure of this compound.
Physicochemical Properties
| Property | Value (Calculated/Predicted) | Source/Method |
| Molecular Formula | C₆H₇ClN₂O₂ | (Self-calculated) |
| Molecular Weight | 174.59 g/mol | (Self-calculated) |
| Appearance | Likely a white to off-white crystalline solid | (Inference) |
| Solubility | Expected to be soluble in polar organic solvents | (Inference) |
| XLogP3 | ~1.5 - 2.0 | (Prediction) |
| Hydrogen Bond Donors | 0 | (Structural) |
| Hydrogen Bond Acceptors | 4 (2x Nitrogen, 2x Oxygen) | (Structural) |
Inference is based on the properties of similar chlorinated and methoxylated heterocyclic compounds.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized starting from a common pyridazine precursor, 3,6-dichloropyridazine. This approach leverages well-established reactions in heterocyclic chemistry. The causality behind this proposed route is the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for sequential functionalization.
Caption: Proposed multi-step synthesis of this compound.
Experimental Rationale:
-
Selective Monomethoxylation: 3,6-Dichloropyridazine is treated with a slight excess of sodium methoxide (NaOMe) under controlled, low-temperature conditions. This selectivity is achievable due to the deactivation of the ring towards a second substitution after the first methoxy group is added.
-
N-Oxidation: The resulting 3-Chloro-6-methoxypyridazine is oxidized to its N-oxide. This step is crucial as it activates the C4 position for subsequent chlorination.
-
Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position. This reaction often proceeds through a rearrangement mechanism on the activated N-oxide intermediate.
-
Dimethoxylation: The final step involves reacting the dichloro-intermediate with excess sodium methoxide at a higher temperature to substitute the more reactive chlorine at the 3-position (ortho to the directing N-oxide group's original position) and potentially the one at the 5-position, leading to the desired product. The chlorine at the 4-position remains, being less susceptible to substitution under these conditions compared to the other positions.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electronic characteristics of its substituted pyridazine ring.
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is key to its reactivity, making the carbon atoms attached to good leaving groups, such as chlorine, highly susceptible to attack by nucleophiles. This is a classic example of Nucleophilic Aromatic Substitution (SNAr).
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The overall reactivity in such systems is significantly influenced by the electronic nature of other substituents. In this compound, the two methoxy groups are electron-donating by resonance, which would typically deactivate a benzene ring towards nucleophilic attack. However, in the electron-poor pyridazine system, their effect is more nuanced, influencing the regioselectivity of reactions and potentially stabilizing the Meisenheimer intermediate. The C-Cl bond at the 4-position is the primary site for this type of transformation, making the molecule an excellent building block.[2]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery
The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.[3][4] Chlorinated heterocyclic compounds are pivotal as they serve as versatile intermediates for building molecular complexity.[5]
This compound is a prime candidate for use as a synthetic intermediate in drug discovery programs for several reasons:
-
Scaffold for Library Synthesis: The reactive chlorine at the C4 position provides a reliable anchor point for diversification. Using SNAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a wide array of functional groups (amines, phenols, boronic acids, etc.) can be introduced. This allows for the rapid generation of a library of related compounds for high-throughput screening to identify hits against a biological target.
-
Modulation of Properties: The dimethoxy-pyridazine core can confer desirable properties to a final drug molecule, such as metabolic stability and appropriate lipophilicity for cell permeability. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with protein targets.
-
Bioisosteric Replacement: The pyridazine core itself is often used as a bioisostere for other aromatic systems, like benzene or pyridine, to fine-tune electronic distribution and improve drug-like properties.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity, based on data from structurally similar compounds.
Analogous compounds like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and various dichloropyridazines are classified as harmful and irritants.[6][7][8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.[9]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[8]
References
- 1. synchem.de [synchem.de]
- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.pt [fishersci.pt]
The Unseen Workhorse: A Technical Guide to the Reactivity Profile of 4-Chloro-3,5-dimethoxypyridazine
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the core reactivity and synthetic potential of 4-Chloro-3,5-dimethoxypyridazine. As a senior application scientist, the following content is synthesized from established principles of heterocyclic chemistry and field-proven insights to offer a predictive and practical framework for utilizing this versatile scaffold.
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic functionalization of the pyridazine ring allows for the fine-tuning of molecular properties, enabling the development of targeted therapeutics. This compound, while not extensively documented in isolation, represents a key intermediate with significant potential. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy groups creates a unique electronic landscape that dictates its reactivity and makes it a valuable building block for novel drug candidates.
Synthesis of the Core Scaffold: A Proposed Pathway
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Synthesis of a Dichloropyridazine Intermediate
The following protocol for the synthesis of 3,6-dichloropyridazine from maleic hydrazide (pyridazine-3,6-dione) serves as a foundational step in the proposed synthesis of this compound.
| Step | Procedure | Reagents/Conditions | Observations |
| 1 | To a stirred solution of maleic hydrazide in phosphorus oxychloride, slowly heat the mixture. | Maleic hydrazide, Phosphorus oxychloride (POCl₃) | The solid dissolves, and the solution may darken. |
| 2 | Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC). | Reflux | Vigorous reaction with the evolution of HCl gas. |
| 3 | Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. | Crushed ice | Exothermic reaction, the product may precipitate. |
| 4 | Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) to pH 7-8. | Sodium carbonate (Na₂CO₃) | Further precipitation of the product. |
| 5 | Extract the product with an organic solvent (e.g., dichloromethane). | Dichloromethane (CH₂Cl₂) | The product moves into the organic layer. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Anhydrous sodium sulfate (Na₂SO₄) | A crude solid or oil is obtained. |
| 7 | Purify the crude product by recrystallization or column chromatography. | Ethanol or Hexane/Ethyl Acetate | Pure 3,6-dichloropyridazine is obtained. |
The Reactivity Landscape: A Tale of Two Influences
The reactivity of this compound is primarily governed by the electronic interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy groups, in conjunction with the inherent electron-deficient nature of the pyridazine ring.
Caption: Factors influencing the reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway
The C4 position, bearing the chlorine atom, is the primary site for nucleophilic attack. The adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine itself render this carbon atom highly electrophilic. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, which proceeds through a Meisenheimer-like intermediate.[5][6]
Common nucleophiles that are expected to react readily at the C4 position include:
-
Amines: Primary and secondary amines will displace the chloride to form the corresponding 4-amino-3,5-dimethoxypyridazines.
-
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides will yield the corresponding ethers.
-
Thiols: Thiolates will readily displace the chloride to form thioethers.
The following is a generalized protocol for the amination of a chloro-pyridazine, which can be adapted for this compound.
| Step | Procedure | Reagents/Conditions | Rationale |
| 1 | Dissolve the this compound in a suitable polar aprotic solvent. | DMF or DMSO | To ensure solubility of the reactants. |
| 2 | Add the desired amine and a non-nucleophilic base. | e.g., Primary or secondary amine, Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) | The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product. |
| 3 | Heat the reaction mixture to an appropriate temperature. | 80-120 °C | To provide sufficient activation energy for the substitution. |
| 4 | Monitor the reaction progress by TLC or LC-MS. | To determine the point of reaction completion. | |
| 5 | Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. | Water, Ethyl acetate | To isolate the product from the reaction mixture. |
| 6 | Purify the product by column chromatography. | Silica gel, Hexane/Ethyl Acetate gradient | To obtain the pure aminated pyridazine. |
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The chloro-substituent at the C4 position also serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern drug discovery.[7][8][9][10][11]
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[12][13][14][15] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 position.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
For the formation of C-N bonds with a broader range of amines, including anilines and less nucleophilic amines, the Buchwald-Hartwig amination is the method of choice.[7][8][9][10][11] This reaction employs a palladium catalyst with specialized phosphine ligands to facilitate the coupling.
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction.
| Step | Procedure | Reagents/Conditions | Rationale |
| 1 | To a reaction vessel, add the this compound, boronic acid, palladium catalyst, and base. | e.g., Pd(PPh₃)₄, Na₂CO₃, K₂CO₃, or Cs₂CO₃ | The base is crucial for the transmetalation step of the catalytic cycle. |
| 2 | Add a suitable solvent system. | e.g., Toluene/Water, Dioxane/Water | The aqueous phase is often necessary for the solubility of the base and to facilitate the reaction. |
| 3 | Degas the reaction mixture by bubbling with an inert gas. | Argon or Nitrogen | To remove oxygen, which can deactivate the palladium catalyst. |
| 4 | Heat the reaction mixture under an inert atmosphere. | 80-110 °C | To drive the catalytic cycle. |
| 5 | Monitor the reaction progress by TLC or LC-MS. | To determine when the starting material is consumed. | |
| 6 | After completion, cool the reaction, and perform an aqueous workup. | Water, Ethyl acetate | To separate the product from the inorganic salts and catalyst residues. |
| 7 | Purify the product by column chromatography. | Silica gel, Hexane/Ethyl Acetate gradient | To isolate the pure coupled product. |
Applications in Drug Discovery: A Scaffold for Innovation
The functionalized 3,5-dimethoxypyridazine core, accessible through the reactions of this compound, is a promising scaffold for the development of novel therapeutic agents. The diverse substituents that can be introduced at the C4 position allow for the exploration of a vast chemical space and the optimization of pharmacological properties.
Substituted pyridazines have been investigated for a range of therapeutic targets, including:
-
Kinase Inhibitors: The pyridazine scaffold can act as a hinge-binding motif in various protein kinases, which are key targets in oncology.
-
Splicing Modulators: Novel substituted pyridazines have been identified as modulators of mRNA splicing, offering a new therapeutic approach for various genetic diseases.[16]
-
Anti-inflammatory Agents: Pyridazine derivatives have shown potential in modulating inflammatory pathways.[3]
-
Antimicrobial Agents: The pyridazine core is present in a number of compounds with antibacterial and antifungal activity.[1][2]
Conclusion
This compound, while not a widely studied molecule in its own right, possesses a reactivity profile that makes it a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions provide a gateway to a wide array of novel, functionalized pyridazine derivatives. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this promising scaffold in the pursuit of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Key Intermediates in the Synthesis of 4-Chloro-3,5-dimethoxypyridazine
Authored for: Researchers, Organic Chemists, and Drug Development Professionals
Abstract: This document provides an in-depth technical examination of the synthetic pathways and key intermediates leading to 4-Chloro-3,5-dimethoxypyridazine, a heterocyclic compound of interest in medicinal and materials chemistry. The guide focuses on a logical, multi-step synthesis beginning from foundational precursors, emphasizing the principles of regioselectivity and reaction mechanism that govern the formation of critical intermediates. Detailed experimental protocols, mechanistic insights, and process parameters are provided to equip researchers with a comprehensive understanding of the synthesis.
Introduction and Retrosynthetic Strategy
The pyridazine core is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. The specific substitution pattern of this compound presents a unique synthetic challenge, primarily centered on achieving the desired regiochemistry of the chloro and methoxy groups. A successful synthesis must precisely control the introduction of these substituents onto the heterocyclic ring.
A logical retrosynthetic analysis suggests that the target molecule can be derived from a polysubstituted precursor where the substituents can be selectively manipulated. The most strategically sound approach involves the regioselective displacement of chloro groups on a trichlorinated pyridazine core. This strategy leverages the inherent electronic properties of the pyridazine ring, where positions adjacent to the nitrogen atoms exhibit different reactivity profiles.
Our analysis identifies 3,4,5-trichloropyridazine as the pivotal intermediate. The synthesis, therefore, hinges on the preparation of this precursor and its subsequent selective dimethoxylation.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediate I: 3,4,5-Trichloropyridazine
The synthesis of the 3,4,5-trichloropyridazine intermediate is foundational. While multiple routes to polychlorinated pyridazines exist, a common approach involves the chlorination of a pyridazinone or pyridazinedione precursor. These precursors are often built from acyclic starting materials. For instance, maleic anhydride can be converted to 1,2-dihydropyridazine-3,6-dione, which upon treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), yields 3,6-dichloropyridazine.[1] A similar strategy starting from a suitably substituted precursor would be employed to generate a pyridazine ring that can be exhaustively chlorinated to yield 3,4,5-trichloropyridazine. The synthesis of this specific trichloro-isomer often requires specialized starting materials and conditions to ensure the correct substitution pattern prior to chlorination.
Core Transformation: Regioselective Dimethoxylation
The conversion of 3,4,5-trichloropyridazine to this compound is the cornerstone of this synthesis. This transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide.
Mechanistic Rationale and Causality
The success of this reaction is entirely dependent on the differential reactivity of the three chloro-substituents. In the pyridazine ring, the carbon atoms at positions 3 and 6 (alpha to the nitrogens) and position 5 (gamma to one nitrogen) are electron-deficient. This deficiency makes them highly susceptible to attack by nucleophiles. The carbon at position 4 is comparatively less activated.
Consequently, when 3,4,5-trichloropyridazine is treated with two equivalents of sodium methoxide, the nucleophile will preferentially attack the more electrophilic C-3 and C-5 positions. The C-4 chloro group remains largely unreacted under controlled conditions, yielding the desired product. The choice of solvent (e.g., dimethyl sulfoxide or methanol) and careful temperature control are critical to prevent over-reaction and ensure high selectivity.[2]
Caption: Key transformation via regioselective nucleophilic substitution.
Tabulated Reaction Parameters
The following table summarizes typical conditions for the selective dimethoxylation of a polychlorinated pyridazine, adapted from analogous procedures.[2]
| Parameter | Value / Condition | Rationale |
| Nucleophile | Sodium Methoxide (NaOMe) | Strong nucleophile for efficient SNAr displacement. |
| Equivalents | 2.0 - 2.2 eq. | Stoichiometry tailored to replace two chloro groups selectively. |
| Solvent | Dimethyl Sulfoxide (DMSO) or Methanol | Aprotic polar (DMSO) or protic (MeOH) solvent to facilitate SNAr. |
| Temperature | 60 - 80 °C | Provides sufficient energy to overcome activation barrier without forcing reaction at the less reactive C-4 position. |
| Reaction Time | 24 - 72 hours | Dependent on temperature and substrate concentration; monitored by TLC or GC-MS. |
| Work-up | Aqueous Quench, Extraction | Standard procedure to remove salts and isolate the organic product. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for methoxylation of chloropyridazines and should be adapted and optimized.[2]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry dimethyl sulfoxide (DMSO, 10 mL per 1 g of substrate).
-
Addition of Substrate: Add 3,4,5-trichloropyridazine (1.0 eq.) to the solvent and stir until dissolved.
-
Nucleophile Addition: In portions, carefully add sodium methoxide (2.1 eq.) to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Maintain stirring and temperature for 48 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Quenching and Isolation: Cool the mixture to room temperature and carefully pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Alternative Synthetic Routes and Considerations
While the outlined pathway is robust, alternative strategies could be considered, each with its own set of challenges.
-
Selective Chlorination: One could envision starting with a 3,5-dimethoxypyridazine intermediate and performing a selective chlorination at the C-4 position. However, electrophilic aromatic substitution on the electron-rich dimethoxypyridazine ring could be difficult to control, potentially leading to a mixture of chlorinated products and challenging purification.
-
Building Block Approach: Synthesis could also proceed from a highly functionalized acyclic precursor that already contains the requisite methoxy groups, followed by cyclization with hydrazine. This approach may offer better control but could involve a longer and more complex overall synthesis.
Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis where a deep understanding of heterocyclic reactivity is paramount. The key to a successful synthesis lies in the preparation of the crucial intermediate, 3,4,5-trichloropyridazine , and the subsequent, highly regioselective nucleophilic aromatic substitution. By exploiting the inherent electronic differences at the C-3/C-5 and C-4 positions of the pyridazine ring, the targeted dimethoxylation can be achieved with high fidelity. The protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for researchers aiming to synthesize this and structurally related molecules.
References
Initial biological screening of 4-Chloro-3,5-dimethoxypyridazine derivatives
An In-Depth Technical Guide to the Initial Biological Screening of 4-Chloro-3,5-dimethoxypyridazine Derivatives
Authored by a Senior Application Scientist
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The introduction of specific substituents, such as the 4-chloro and 3,5-dimethoxy groups, can modulate the physicochemical properties and biological targets of the core structure, making this class of compounds a promising area for drug discovery. This guide provides a comprehensive, field-proven framework for the initial biological screening of novel this compound derivatives. We will detail a tiered screening cascade designed for efficiency and robustness, moving from broad cytotoxicity assessment to specific anticancer and antimicrobial evaluations. The protocols herein are presented as self-validating systems, complete with the necessary controls and rationale to ensure data integrity and reproducibility.
Rationale and Screening Strategy
The foundational principle of an effective initial screening campaign is to maximize information while conserving resources, primarily the synthesized compound. A tiered or cascaded approach is the industry standard. Our strategy begins with a broad assessment of bioactivity to identify "hit" compounds and establish a safe concentration range for subsequent, more specific assays.
Given the well-documented potential of pyridazine derivatives, our screening funnel will focus on two high-impact therapeutic areas: oncology and infectious diseases.[2][5][6] This dual-pronged secondary screen allows for the rapid identification of compounds with distinct or potentially dual-activity profiles.[7]
The entire workflow is designed to be logical and progressive, ensuring that each stage informs the next.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Chloro-3,5-dimethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, frequently imparting desirable physicochemical and biological properties to lead compounds. Its incorporation into complex molecular architectures is a key strategy in the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for the functionalization of heteroaromatic systems.[1] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-3,5-dimethoxypyridazine, an electron-deficient heterocyclic halide, with a variety of boronic acids.
While aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions, the strategic selection of catalysts, ligands, and reaction conditions can overcome this challenge.[2][3] The electron-donating methoxy groups on the pyridazine ring at positions 3 and 5, ortho and para to the chlorine atom, can influence the electronic properties of the C-Cl bond, necessitating a carefully optimized catalytic system for efficient bond activation. This document aims to provide researchers with the foundational knowledge and practical guidance to successfully implement this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or its ester) transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Palladium-catalyzed reactions of 4-Chloro-3,5-dimethoxypyridazine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-3,5-dimethoxypyridazine
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Pyridazine Core
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, making it a valuable component in molecular recognition at biological targets.[1] this compound has emerged as a particularly useful building block. The electron-deficient nature of the pyridazine ring, further influenced by the methoxy substituents, activates the C4-chloro position for a variety of transformations.
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] Applying these powerful methods to this compound unlocks a vast chemical space, allowing for the strategic introduction of diverse substituents to create novel molecular architectures for pharmaceuticals, agrochemicals, and organic materials.[4][5][6]
This guide provides an in-depth examination of key palladium-catalyzed reactions for the functionalization of this compound, complete with detailed protocols, mechanistic insights, and expert commentary to aid researchers in leveraging this versatile substrate.
Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two partners.[7][8] While specific details vary, the general mechanism involves three key phases:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chloroarenes.[2][8]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): The second coupling partner (e.g., an organoboron compound or an alkyne) transfers its organic group to the palladium center, displacing the halide.[2][7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]
Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.
Pillar 2: Core Applications and Experimental Protocols
The reactivity of the C-Cl bond on the pyridazine core makes it a suitable substrate for several cornerstone palladium-catalyzed reactions. The choice of reaction depends on the desired bond construction.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the mild reaction conditions and the commercial availability and stability of boronic acid coupling partners.[9][10]
Expertise & Experience: The key to a successful Suzuki coupling with a chloro-heterocycle is the catalyst system. While simple catalysts like Pd(PPh₃)₄ may suffice for more reactive aryl bromides, chloro-pyridazines often require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands promote the challenging oxidative addition step and facilitate reductive elimination. The choice of base is also crucial; carbonates like K₂CO₃ or Cs₂CO₃ are commonly used to activate the boronic acid for transmetalation.[10]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic Acid (1.2–1.5 equiv) |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%) or SPhos (2-4 mol%) |
| Base | K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) or Toluene / H₂O |
| Temperature | 80–110 °C |
| Reaction Time | 4–24 hours |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethoxypyridazine.
Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing access to valuable arylalkyne and enyne structures.[12][13] The reaction classically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) co-catalyst.[3]
Expertise & Experience: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[3][14] A critical consideration is the prevention of the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen. Therefore, conducting the reaction under strictly anaerobic (oxygen-free) conditions is paramount for achieving high yields of the desired cross-coupled product.[13] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. nobelprize.org [nobelprize.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. ijnc.ir [ijnc.ir]
- 14. m.youtube.com [m.youtube.com]
Synthesis of Novel Derivatives from 4-Chloro-3,5-dimethoxypyridazine: An Application and Protocol Guide
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged heterocyclic motif, consistently emerging as a cornerstone in the architecture of medicinally active compounds.[1][2] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, render it a valuable scaffold for engaging with biological targets.[3] Derivatives of pyridazine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][4] The strategic functionalization of the pyridazine ring is therefore a critical endeavor in the pursuit of novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from 4-Chloro-3,5-dimethoxypyridazine, a versatile and highly functionalizable starting material. The electron-withdrawing nature of the pyridazine ring, further modulated by the chloro and methoxy substituents, opens a gateway to a diverse array of chemical transformations. We will explore the key reactive pathways for this substrate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing researchers with the foundational knowledge and practical protocols to accelerate their drug discovery programs.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is governed by the interplay of its substituents and the inherent electronic nature of the pyridazine core. The chloro group at the 4-position serves as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and as a handle for various palladium-catalyzed cross-coupling reactions. The methoxy groups at the 3- and 5-positions are electron-donating by resonance and influence the regioselectivity of incoming nucleophiles and the reactivity of the C-Cl bond in catalytic cycles.
Regioselectivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on pyridine and its derivatives, including pyridazines, preferentially occurs at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6).[5][6][7] This is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. In the case of this compound, the chloro group is situated at a highly activated position for SNAr. The electron-donating methoxy groups at the 3 and 5 positions may modulate this reactivity, but the inherent activation of the 4-position makes it the primary site for nucleophilic displacement.
Experimental Protocols
The following protocols are generalized methodologies for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and base) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3,5-dimethoxypyridazines
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8][9] This protocol outlines the palladium-catalyzed coupling of this compound with various arylboronic acids.
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[8]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane, Toluene, or DME/Water mixture
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are recommended.
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand (if separate) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethoxypyridazine derivative.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Expected >80 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane | 90 | 8 | Expected >85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 85 | 16 | Expected >75 |
| Note: Yields are hypothetical and based on similar reactions reported in the literature. Optimization is recommended. |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3,5-dimethoxypyridazine Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][4] This protocol describes a general method for the coupling of this compound with a variety of primary and secondary amines.
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[2]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig_reaction [chemeurope.com]
- 3. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
The Strategic Utility of 4-Chloro-3,5-dimethoxypyridazine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Within this important class of heterocycles, 4-Chloro-3,5-dimethoxypyridazine emerges as a highly versatile, yet underexplored, building block for the synthesis of novel therapeutic agents. The strategic placement of the chloro and methoxy substituents provides a unique combination of reactivity and physicochemical properties, making it an attractive starting point for the generation of diverse molecular libraries.
This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. While specific, direct applications of this exact molecule in late-stage clinical candidates are not extensively documented in publicly available literature, its chemical attributes allow for a reliable prediction of its utility based on the well-established reactivity of related chloro-azines.[3] The protocols and insights presented herein are grounded in the fundamental principles of heterocyclic chemistry and are intended to serve as a practical resource for researchers engaged in drug discovery and development.
The Chemical Logic of this compound: A Versatile Intermediate
The medicinal chemistry value of this compound is rooted in the distinct roles of its functional groups:
-
The Chloro Group: The chlorine atom at the 4-position is the primary reactive handle on the pyridazine ring. Its presence makes the corresponding carbon atom electrophilic and susceptible to a variety of transformations. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which activates the chloro substituent for displacement.[3] This feature is pivotal for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.[4][5]
-
The Methoxy Groups: The two methoxy groups at the 3- and 5-positions significantly influence the electronic and steric properties of the molecule. They are electron-donating groups that can modulate the reactivity of the pyridazine ring and influence the binding of the final molecule to its biological target. Furthermore, methoxy groups can impact the metabolic stability and pharmacokinetic profile of a drug candidate.
This unique combination of a reactive chloro group and modulating methoxy groups makes this compound a valuable precursor for the synthesis of a wide range of substituted pyridazine derivatives with potential therapeutic applications.[6]
Key Synthetic Transformations of this compound
The chloro substituent at the 4-position of the pyridazine ring is the gateway to a multitude of synthetic possibilities. The following sections detail the most relevant and powerful reactions for elaborating this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, and they are particularly well-suited for the functionalization of chloro-heterocycles like this compound.
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[4][7][8] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9]
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
Principle: This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic aryl or heteroaryl boronic acid to form a 4-aryl(heteroaryl)-3,5-dimethoxypyridazine derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and will depend on the specific boronic acid used.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos) (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate or microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, the ligand (if using a pre-catalyst), and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | Expected High |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 120 | Expected Good |
Note: The yields are predictive and based on typical outcomes for similar substrates.
Visualization of Suzuki-Miyaura Coupling Workflow:
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Pyridazine Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis Utilizing 4-Chloro-3,5-dimethoxypyridazine
Introduction: The Strategic Importance of the Pyridazine Core in Kinase Inhibition
The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant role in the development of a wide array of pharmacologically active agents.[1][2][3] Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts specific electronic properties and hydrogen bonding capabilities that make it an ideal building block for molecules designed to interact with biological targets.[4] In the realm of kinase inhibitor discovery, the pyridazine core has emerged as a versatile framework for constructing potent and selective modulators of kinase activity.[5][6] Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, making them a prime target for therapeutic intervention.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Chloro-3,5-dimethoxypyridazine , a key intermediate for the elaboration of diverse kinase inhibitor libraries. We will delve into the core synthetic strategies, providing not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible synthetic workflow.
The strategic placement of a chlorine atom at the 4-position of the 3,5-dimethoxypyridazine ring offers a reactive handle for introducing molecular diversity through well-established cross-coupling and nucleophilic substitution reactions. The flanking methoxy groups, being electron-donating, modulate the reactivity of the C-Cl bond, a crucial consideration for reaction optimization that will be discussed in the subsequent protocols.
Core Synthetic Strategies: Functionalization of the 4-Position
The primary avenues for derivatizing this compound are through palladium-catalyzed cross-coupling reactions to form C-C bonds and nucleophilic aromatic substitution (SNAr) or its palladium-catalyzed variant, the Buchwald-Hartwig amination, to forge C-N bonds. These two transformations allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents, which are critical for tuning the potency and selectivity of the resulting kinase inhibitors.
Caption: Core synthetic strategies for functionalizing this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are common motifs in kinase inhibitors.[7][8] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields, especially with electron-rich chloro-heterocycles like this compound. The electron-donating methoxy groups can make oxidative addition, the first step in the catalytic cycle, more challenging. Therefore, bulky, electron-rich phosphine ligands are often employed to promote this step.[1]
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] The choice of base can influence reaction rates and yields, and is often dependent on the specific substrates and catalyst system used.
-
Solvent: A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 4-Aryl-3,5-dimethoxypyridazines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 113043-46-8 | Major Suppliers |
| Arylboronic Acid (substrate specific) | Varies | Major Suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Major Suppliers |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | Major Suppliers |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Major Suppliers |
| 1,4-Dioxane, anhydrous | 123-91-1 | Major Suppliers |
| Deionized Water | 7732-18-5 | N/A |
| Ethyl Acetate | 141-78-6 | Major Suppliers |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Suppliers |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethoxypyridazine.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][9] This reaction is particularly valuable for constructing the C-N bond between the pyridazine core and various amine-containing fragments, a common linkage in many kinase inhibitors.
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the amination of the electron-rich this compound. Ligands such as XPhos or RuPhos are often effective for such transformations.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture at elevated temperatures.
Experimental Protocol: Synthesis of N-Substituted 3,5-Dimethoxy-4-pyridazinamines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 113043-46-8 | Major Suppliers |
| Amine (substrate specific) | Varies | Major Suppliers |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Major Suppliers |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | Major Suppliers |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Major Suppliers |
| Toluene, anhydrous | 108-88-3 | Major Suppliers |
| Ethyl Acetate | 141-78-6 | Major Suppliers |
| Deionized Water | 7732-18-5 | N/A |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Major Suppliers |
Procedure:
-
In a glovebox, to a microwave vial or a sealed tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and XPhos (0.08 equiv.) in anhydrous, degassed toluene.
-
Add the catalyst solution to the vial containing the substrate, amine, and base.
-
Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction with water.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3,5-dimethoxy-4-pyridazinamine.
Self-Validation: Successful amination is indicated by the consumption of the starting materials and the formation of a more polar product on TLC. The structure and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
The following table illustrates the application of the above protocols in the synthesis of hypothetical kinase inhibitor scaffolds, along with expected analytical data.
| Starting Material | Reaction Type | Coupling Partner | Product | Expected Yield (%) |
| This compound | Suzuki-Miyaura | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-3,5-dimethoxypyridazine | 75-85 |
| This compound | Buchwald-Hartwig | 3-Aminopyridine | N-(Pyridin-3-yl)-3,5-dimethoxy-4-pyridazinamine | 60-75 |
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed in this application note provide robust and reproducible methods for the functionalization of this scaffold. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this key intermediate to generate diverse libraries of pyridazine-based compounds for kinase-targeted drug discovery programs.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-3,5-dimethoxypyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of an Electron-Rich Heterocycle
The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridazine derivatives, in particular, are prevalent in a wide array of biologically active compounds. This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) on 4-chloro-3,5-dimethoxypyridazine, a substrate of interest for the synthesis of novel chemical entities.
The pyridazine ring, being an electron-deficient heterocycle, is generally amenable to nucleophilic aromatic substitution.[1] The two nitrogen atoms within the ring act as strong electron-withdrawing groups, facilitating the attack of nucleophiles and stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.[2][3] In a typical SNAr mechanism, the reaction proceeds via a two-step addition-elimination pathway.[4][5]
However, the specific substitution pattern of this compound presents a unique challenge. The presence of two methoxy groups at the C3 and C5 positions, which are ortho and para to the chloro leaving group, introduces significant electron-donating character to the pyridazine ring. These electron-donating groups (EDGs) counteract the inherent electron deficiency of the pyridazine nucleus, thereby deactivating it towards classical SNAr.[1] Consequently, forcing conditions such as high temperatures and strong bases may be required, often leading to undesired side reactions and limited substrate scope.
Given these considerations, this guide will focus on a more contemporary and often more effective approach: the Palladium-Catalyzed Buchwald-Hartwig Amination . This cross-coupling reaction has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly with electron-rich or otherwise unreactive aryl and heteroaryl halides.[6][7] We will provide a detailed protocol for this method, as it is anticipated to be more robust and higher-yielding for the target substrate. A discussion of the classical SNAr approach and its inherent challenges will also be presented for completeness.
Part 1: Recommended Protocol - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[6] Its broad functional group tolerance and applicability to electron-rich substrates make it the method of choice for the amination of this compound. The selection of the appropriate palladium precursor, ligand, and base is critical for the success of the reaction.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, benzylamine)
-
Palladium(II) acetate (Pd(OAc)2) or a suitable palladium precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand
-
Potassium tert-butoxide (KOt-Bu) or another suitable base (e.g., Cs2CO3, K3PO4)
-
Anhydrous toluene or dioxane
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), palladium(II) acetate (0.02-0.05 equiv), and XPhos (0.04-0.10 equiv).
-
Add the base (e.g., potassium tert-butoxide, 1.5 equiv).
-
Add anhydrous solvent (e.g., toluene or dioxane) to achieve a suitable concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The use of microwave irradiation can often significantly reduce reaction times.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with the same solvent.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3,5-dimethoxypyridazine derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (1H NMR, 13C NMR, HRMS).
-
Table of Reaction Parameters: Buchwald-Hartwig Amination
| Parameter | Recommended Range/Value | Rationale |
| Substrate | This compound | The electron-rich nature of this substrate makes it a good candidate for palladium-catalyzed cross-coupling. |
| Nucleophile (Amine) | 1.1 - 1.5 equivalents | A slight excess of the amine is used to drive the reaction to completion. |
| Palladium Precatalyst | 1-5 mol% (e.g., Pd(OAc)2, Pd2(dba)3) | A catalytic amount of palladium is required to facilitate the cross-coupling reaction. |
| Ligand | 2-10 mol% (e.g., XPhos, SPhos, RuPhos) | Bulky, electron-rich biarylphosphine ligands are generally effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7] |
| Base | 1.5 - 2.0 equivalents (e.g., KOt-Bu, Cs2CO3) | The base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. |
| Solvent | Anhydrous Toluene, Dioxane, or THF | Aprotic solvents are used to prevent unwanted side reactions. |
| Temperature | 80 - 120 °C (conventional heating) or 100 - 150 °C (microwave) | Elevated temperatures are typically required to overcome the activation energy of the reaction. |
| Reaction Time | 2 - 24 hours (conventional heating) or 15 - 60 minutes (microwave) | Reaction time is dependent on the reactivity of the specific amine and the reaction temperature. |
Part 2: Classical Nucleophilic Aromatic Substitution (SNAr) - An Alternative with Caveats
While the Buchwald-Hartwig amination is the recommended approach, a classical SNAr reaction may be attempted. However, due to the deactivating effect of the methoxy groups, more forcing conditions are generally necessary.
Mechanism of SNAr on Pyridazine
Caption: Generalized mechanism for SNAr on a pyridazine ring.
General Protocol for Classical SNAr
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, potassium cyanide)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Base (if the nucleophile is not already anionic, e.g., K2CO3, Et3N)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent.
-
Add the nucleophile (1.1 - 2.0 equiv). If the nucleophile is not pre-formed, add the corresponding protonated species and a base.
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (typically >100 °C, potentially up to 150 °C or higher).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow a standard aqueous work-up procedure, followed by extraction with an organic solvent.
-
Purify by column chromatography or recrystallization.
-
Troubleshooting and Considerations for Classical SNAr
-
Low Reactivity: If the reaction does not proceed, a higher temperature, a stronger nucleophile, or a more polar solvent may be required.
-
Side Reactions: At high temperatures, decomposition of the starting material or product may occur. Additionally, reactions with the solvent (e.g., hydrolysis with residual water in DMSO) are possible.
-
Base Sensitivity: The pyridazine ring and the methoxy groups may be sensitive to strong bases at high temperatures, leading to ring-opening or demethylation.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases such as potassium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous solvents are flammable and should be handled with care. Toluene and dioxane are also toxic.
-
Inert Atmosphere: Reactions under inert atmosphere should be set up by trained personnel.
Conclusion
The functionalization of this compound via nucleophilic substitution is a valuable transformation for the synthesis of novel compounds. Due to the deactivating effect of the two methoxy groups, the Buchwald-Hartwig amination is presented as the primary and recommended protocol, offering a milder, more versatile, and likely higher-yielding approach. While a classical SNAr reaction is theoretically possible, it is anticipated to require harsh conditions that may compromise the integrity of the molecule and limit the scope of the transformation. Researchers should carefully consider the nature of their desired nucleophile and the stability of their starting material when choosing the appropriate synthetic strategy.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Illuminating the Therapeutic Potential of Chloro-Substituted Pyridazinone Derivatives: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Unveiling the Anticancer Potential: A Focus on Kinase Inhibition and Cytotoxicity
The pyridazinone scaffold is a well-established pharmacophore in modern medicinal chemistry, with many derivatives exhibiting potent anticancer properties. A key mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.
A. Rationale for Targeting Kinases
Protein kinases are integral to the regulation of cell growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of specific kinases lead to aberrant signaling, driving tumor progression. By designing molecules that can selectively bind to and inhibit these kinases, it is possible to halt the uncontrolled growth of cancer cells. The chloro-substituted pyridazinone core provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors.
B. Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for characterizing the anticancer potential of novel pyridazinone derivatives. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to target validation.
Caption: A generalized experimental workflow for the evaluation of novel anticancer agents.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines. This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. A decrease in the luminescent signal indicates inhibition of kinase activity.[1]
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
C. Illustrative Data on Chloro-Substituted Pyridazinone Derivatives
The following table summarizes the anticancer activity of some chloro-substituted pyridazinone derivatives from the literature. This data highlights the potential of this chemical class against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4g | Liver (HEP3BPN 11) | MTT | Not specified, but activity close to methotrexate | [2] |
| 4i | Leukemia (HL 60) | MTT | Not specified, but activity close to methotrexate | [2] |
Note: The original research did not provide specific IC50 values but indicated significant activity.
II. Exploring the Antimicrobial Frontier of Pyridazinone Derivatives
In addition to their anticancer properties, pyridazinone derivatives have also shown promise as antimicrobial agents. The emergence of antibiotic-resistant strains of bacteria necessitates the development of new classes of antimicrobial drugs, and pyridazinones represent a promising avenue of research.
A. Rationale for Antimicrobial Activity
The precise mechanism of antimicrobial action for many pyridazinone derivatives is still under investigation. However, it is believed that their planar, electron-rich heterocyclic structure allows them to interact with various biological targets in bacteria and fungi, such as enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
B. Experimental Workflow for Evaluating Antimicrobial Activity
Caption: A streamlined workflow for assessing the antimicrobial properties of novel compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Vehicle control (broth with DMSO)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth.
-
-
Inoculation:
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted inoculum to each well containing the compound dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
C. Illustrative Data on the Antimicrobial Activity of Pyridazinone Derivatives
The following table presents data on the antimicrobial activity of some pyridazinone derivatives, demonstrating their potential against a range of microbial pathogens.
| Compound Series | Target Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | Escherichia coli | 0.892–3.744 | [3] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [3] |
III. Conclusion and Future Directions
The chloro-substituted pyridazinone scaffold represents a highly promising starting point for the development of novel therapeutic agents with both anticancer and antimicrobial activities. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to enable the rational design of more potent and selective drug candidates. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and safety profiles of this versatile class of molecules.
IV. References
-
Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. doi: 10.1002/ardp.201400442. --INVALID-LINK--
-
Application Notes and Protocols for Kinase Activity Assays. Benchchem. --INVALID-LINK--
-
Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives. Benchchem. --INVALID-LINK--
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Chloro-3,5-dimethoxypyridazine and Analogs for Kinase Inhibitory Activity
Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Drug Discovery
The pyridazine ring is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1] Characterized by weak basicity, a notable dipole moment, and the capacity for dual hydrogen-bonding, the pyridazine scaffold is an attractive component in the design of targeted therapeutics.[1] Its inherent polarity and generally low inhibition of cytochrome P450 enzymes further enhance its desirability in drug development programs.[1] Pyridazine derivatives have demonstrated a wide array of biological activities, and their role as kinase inhibitors is of particular interest in oncology and inflammation research.[2][3][4]
Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular signaling pathways, making them critical targets for drug discovery.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. High-throughput screening (HTS) is an essential methodology in the quest for novel kinase inhibitors, enabling the rapid evaluation of large compound libraries to identify starting points for drug design.[5]
This document provides detailed application notes and protocols for a high-throughput screening campaign designed to identify and characterize novel kinase inhibitors from a library of pyridazine-containing compounds, using 4-Chloro-3,5-dimethoxypyridazine as a representative scaffold. We will detail a primary biochemical screen against a therapeutically relevant kinase, followed by a secondary cell-based assay to confirm on-target activity in a cellular context and assess cytotoxicity.
Rationale for Target Selection: Aurora Kinase A
For the purposes of this protocol, we have selected Aurora Kinase A as the target enzyme. Aurora Kinase A is a serine/threonine kinase that is a critical regulator of mitotic progression. Its overexpression is frequently observed in a variety of human cancers, and its inhibition has been demonstrated to trigger apoptosis and halt tumor proliferation.[2] This makes it a well-validated and highly relevant target for an oncology-focused drug discovery campaign.
Primary High-Throughput Screen: Biochemical Assay for Aurora Kinase A Inhibition
The primary screen is designed to rapidly identify compounds that directly inhibit the enzymatic activity of Aurora Kinase A in a purified, cell-free system. We will employ a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, as this is a universal product of kinase activity and allows for a sensitive and robust HTS format.[3][4]
Experimental Workflow: Primary Biochemical Screen
Caption: Workflow for the primary biochemical HTS of Aurora Kinase A inhibitors.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is optimized for a 384-well plate format.
Materials and Reagents:
-
Enzyme: Recombinant Human Aurora Kinase A
-
Substrate: Kemptide (LRRASLG)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[2]
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system
-
Compound Plates: 384-well plates containing this compound and other library compounds dissolved in DMSO.
-
Assay Plates: White, opaque 384-well plates suitable for luminescence measurements.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the source plates to the assay plates. This results in a final compound concentration of 10 µM in a 5 µL reaction volume. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Prepare a solution of Aurora Kinase A in assay buffer. Add 2.5 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plates and incubate for 10 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare a solution containing the Kemptide substrate and ATP in assay buffer. Add 2.5 µL of this mixture to each well to start the kinase reaction. The final ATP concentration should be at its Km value to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Development: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Criteria:
-
Percent Inhibition: Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Z'-Factor: The quality of the assay is monitored by calculating the Z'-factor for each plate. A Z'-factor greater than 0.5 indicates a robust and reliable assay. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
Hit Selection: Compounds demonstrating inhibition greater than three standard deviations from the mean of the negative controls (typically >50% inhibition) are selected as primary hits for further investigation.
Secondary Screen: Cell-Based Assay for On-Target Activity and Cytotoxicity
Primary hits from the biochemical screen must be validated in a more physiologically relevant system.[6] A cell-based assay serves two main purposes: to confirm that the compound can penetrate the cell membrane and inhibit the target in a cellular environment, and to assess its general cytotoxicity. For this, we will use a cancer cell line known to be sensitive to the inhibition of Aurora Kinase A, such as a human colorectal cancer cell line (e.g., HCT116). We will employ a multiplexed assay that simultaneously measures cell viability and cytotoxicity.
Experimental Workflow: Secondary Cell-Based Screen
Caption: Workflow for the secondary cell-based validation of Aurora Kinase A inhibitors.
Detailed Protocol: Multiplexed Viability and Cytotoxicity Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Cell Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Assay Plates: Clear-bottom, white-walled 384-well plates suitable for both fluorescence and luminescence measurements.
-
Detection Reagent: CellTox™ Green Cytotoxicity Assay and CellTiter-Glo® 2.0 Assay (Promega) or similar multiplexed reagents.
-
Hit Compounds: Primary hits selected from the biochemical screen, dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed HCT116 cells into the 384-well assay plates at a density of 1,000 cells per well in 40 µL of culture medium.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
Compound Preparation: Prepare a serial dilution of the hit compounds in culture medium. A 10-point, 3-fold dilution series is recommended, starting from a top concentration of 50 µM.
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells. Include vehicle (DMSO) controls and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Measurement:
-
Add 12.5 µL of CellTox™ Green Reagent to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence (Excitation: 485 nm, Emission: 520 nm) to measure cytotoxicity.
-
-
Viability Measurement:
-
Add 50 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence to measure cell viability (ATP content).
-
Data Analysis and Hit Validation:
-
Dose-Response Curves: Plot the percentage of cell viability and cytotoxicity against the logarithm of the compound concentration.
-
IC50 and CC50 Calculation: Fit the dose-response data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration for viability) and CC50 (half-maximal cytotoxic concentration) values.
-
Hit Prioritization: True on-target hits are expected to show a potent IC50 value with a significantly weaker CC50 value, indicating that the observed effect on cell viability is due to the inhibition of the target kinase rather than general toxicity. A therapeutic index (CC50/IC50) can be calculated to rank the compounds.
Data Summary and Interpretation
The data generated from this HTS cascade should be carefully curated and analyzed. A summary table is an effective way to present the results for hit prioritization.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Cell Viability (IC50, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/IC50) |
| CD-001 | 85.2 | 0.5 | >50 | >100 |
| CD-002 | 78.9 | 1.2 | 5.8 | 4.8 |
| CD-003 | 65.4 | 25.1 | >50 | >2 |
| ... | ... | ... | ... | ... |
In this example, compound CD-001 would be considered a high-priority hit. It demonstrates strong inhibition in the biochemical assay and potent activity in the cell-based assay, with no significant cytotoxicity observed at the highest tested concentrations. This profile suggests specific, on-target activity. In contrast, CD-002 shows a much smaller window between its on-target and cytotoxic effects, suggesting potential off-target liabilities. CD-003 shows a significant drop-off in potency from the biochemical to the cell-based assay, which could be due to poor cell permeability or other factors.
Conclusion and Next Steps
This application note provides a comprehensive and robust framework for the high-throughput screening of pyridazine-based compound libraries, using this compound as a representative scaffold, against the cancer target Aurora Kinase A. By employing a sequential screening cascade of a primary biochemical assay followed by a secondary cell-based assay, researchers can efficiently identify and validate potent and selective inhibitors. The protocols are designed to be automatable and yield high-quality, reproducible data.[7]
Validated hits from this screening campaign would proceed to further characterization, including:
-
Selectivity Profiling: Testing against a panel of other kinases to determine the inhibitor's selectivity.
-
Mechanism of Action Studies: Experiments to determine if the inhibition is ATP-competitive, allosteric, or non-competitive.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.
This systematic approach ensures that resources are focused on the most promising compounds, accelerating the journey from hit identification to lead optimization in the drug discovery process.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescienceglobal.com [lifescienceglobal.com]
Application Notes and Protocols: The Strategic Use of 4-Chloro-3,5-dimethoxypyridazine in the Synthesis of Novel Agrochemicals
Abstract
The pyridazine core is a privileged scaffold in the development of modern agrochemicals, conferring a wide range of biological activities.[1] This technical guide focuses on 4-Chloro-3,5-dimethoxypyridazine , a highly functionalized heterocyclic building block, and its strategic application in the synthesis of potential herbicides and fungicides. We will explore the inherent reactivity of this precursor, detailing the causality behind its utility in nucleophilic aromatic substitution reactions. This document provides detailed experimental protocols for the synthesis of representative pyridazinyl ether and thioether derivatives, offering researchers a practical framework for leveraging this versatile intermediate in agrochemical discovery programs.
Compound Profile: this compound
This compound is a key synthetic intermediate whose structure is primed for selective modification. The strategic placement of its functional groups—an electrophilic carbon center at C4 activated by the adjacent ring nitrogens, and modulating methoxy groups at C3 and C5—makes it a valuable starting point for building diverse molecular libraries.
| Property | Value | Source |
| CAS Number | 1261598-68-8 | ECHEMI[2] |
| Molecular Formula | C₇H₈ClNO₂ | ECHEMI[2] |
| Molecular Weight | 173.60 g/mol | ECHEMI[2] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Reactivity | The chlorine atom at the 4-position is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). The pyridazine ring is electron-deficient, which facilitates this reaction pathway.[3][4] | N/A |
Significance in Agrochemical Synthesis: A Rationale
The utility of this compound is rooted in the principles of heterocyclic chemistry and its application to creating biologically active molecules. The pyridazine heterocycle is a known "agrophore," a structural feature frequently found in active pesticides.[5]
Causality Behind Experimental Choices:
-
The Pyridazine Core: The two adjacent nitrogen atoms create an electron-deficient aromatic system. This electronic nature is crucial for binding to biological targets and also activates the ring towards specific chemical transformations.[6]
-
The 4-Chloro Substituent: This is the primary reaction handle. The carbon atom to which it is attached is highly electrophilic due to the inductive electron withdrawal by the adjacent nitrogen atom (at position 2) and the chlorine itself. This makes the chloro group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions .[7][8] This allows for the straightforward introduction of a wide variety of nucleophiles (phenoxides, alkoxides, thiolates, amines), which is the most common strategy for elaborating this core into a final agrochemical product.
-
The 3,5-Dimethoxy Substituents: These electron-donating groups serve two purposes. First, they modulate the electronic properties of the pyridazine ring, which can fine-tune the biological activity of the final compound. Second, they influence the regioselectivity of reactions, ensuring that nucleophilic attack occurs preferentially at the C4 position rather than other sites on the ring.
The logical relationship for its use in synthesis is outlined in the workflow below.
Caption: General synthetic workflow using this compound.
Application Showcase: Synthesis of Novel Agrochemical Scaffolds
The following protocols are representative examples of how this compound can be used to generate lead compounds for herbicide and fungicide discovery programs. These methods are adapted from established procedures for analogous chloropyridazines.[2][9]
Protocol 1: Synthesis of a Pyridazinyl Phenyl Ether (Herbicide Scaffold)
The pyridazyl ether linkage is a common structural motif in herbicides that target phytoene desaturase (PDS) or other key plant enzymes.[10][11] This protocol details the synthesis of 4-(4-methylphenoxy)-3,5-dimethoxypyridazine .
Caption: Experimental workflow for the synthesis of a pyridazinyl phenyl ether.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.74 g, 10 mmol), p-cresol (1.20 g, 11 mmol, 1.1 eq), and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 150 mL of cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure pyridazinyl phenyl ether.
Self-Validating System & Expected Outcome:
-
TLC Monitoring: Use a 7:3 hexane:ethyl acetate eluent. The product spot should have a higher Rf value than the starting pyridazine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Expected Yield: Based on analogous reactions, yields are typically in the range of 75-90%.[9]
Protocol 2: Synthesis of a Pyridazinyl Thioether (Fungicide/Herbicide Scaffold)
This protocol demonstrates the formation of a C-S bond, a key linkage in many potent agrochemicals, by synthesizing 4-(benzylthio)-3,5-dimethoxypyridazine .
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).
-
Nucleophile Formation: Add 20 mL of anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath. Slowly add benzyl mercaptan (1.37 g, 11 mmol, 1.1 eq) dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.
-
Substrate Addition: In a separate flask, dissolve this compound (1.74 g, 10 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the thiolate suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 40 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel.
Self-Validating System & Expected Outcome:
-
Quenching: The quenching step must be done carefully due to unreacted sodium hydride.
-
Characterization: Confirm the structure of the thioether product using standard spectroscopic methods (NMR, MS).
-
Expected Yield: Yields for this type of SNAr reaction are generally high, often exceeding 85%.
Mechanistic Insights: The SNAr Pathway
The reactions described above proceed via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Addition Step: The nucleophile (e.g., phenoxide or thiolate) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This step is typically the rate-determining step.
-
Elimination Step: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride leaving group.
Caption: The two-step Addition-Elimination SNAr mechanism.
The electron-deficient nature of the pyridazine ring is critical as it stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack.[4]
Conclusion
This compound stands out as a high-potential building block for agrochemical synthesis. Its well-defined reactivity, centered on the SNAr pathway at the C4 position, provides a reliable and versatile handle for molecular elaboration. The protocols and mechanistic rationale provided herein serve as a foundational guide for researchers and drug development professionals aiming to construct novel pyridazine-based herbicides and fungicides. By understanding and applying these principles, discovery programs can efficiently generate diverse libraries of compounds for biological screening, accelerating the development of next-generation crop protection solutions.
References
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Chloro-3,5-dimethoxypyridazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-3,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel compounds using this versatile building block. Here, we will delve into the nuances of this specific reaction, providing troubleshooting guidance and frequently asked questions to navigate the common challenges encountered in the laboratory.
Introduction to the Challenges
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, the successful coupling of this compound presents a unique set of challenges. As a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts due to the stronger carbon-chlorine bond.[1][2] Furthermore, the electronic properties of the pyridazine ring and the presence of two electron-donating methoxy groups influence the reactivity of the substrate, while the Lewis basic nitrogen atoms can interact with the palladium catalyst, potentially impeding the catalytic cycle.[1][3]
This guide will provide you with the foundational knowledge and practical advice to overcome these hurdles and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up a Suzuki coupling reaction with this compound.
Q1: My reaction is not showing any product formation. What are the most critical initial parameters to check?
A1: When faced with a complete lack of product, a systematic check of your reaction setup and reagents is the first step.
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were adequately degassed.
-
Catalyst Activity: If using a palladium(II) precatalyst, it must be reduced in situ to the active palladium(0) species. Ensure your catalyst and ligand are from a reliable source and have been stored correctly.
-
Reagent Integrity: Verify the purity and integrity of your this compound and your boronic acid or ester. Boronic acids can degrade over time, especially if not stored under anhydrous conditions.[5]
Q2: I am observing the formation of a significant amount of a byproduct that appears to be the dehalogenated starting material (3,5-dimethoxypyridazine). What causes this and how can I prevent it?
A2: The formation of the dehalogenated product is a common side reaction in Suzuki couplings, particularly with heteroaryl halides.[3] This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.
-
Hydride Sources: Common sources of hydrides in the reaction mixture include certain bases (like alkoxides), solvents (like alcohols), or even water.
-
Mitigation Strategies:
-
Choice of Base: Switch to a non-hydridic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4]
-
Solvent System: Use anhydrous solvents. If a co-solvent is needed, consider using dioxane or toluene instead of alcohols.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over dehalogenation.[1]
-
Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I address this?
A3: Protodeboronation, the cleavage of the C-B bond, is a frequent issue, especially with electron-deficient or some heteroaryl boronic acids.[4]
-
Use of Boronate Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used as alternatives.[6][7]
-
Anhydrous Conditions: Minimize the amount of water in your reaction, as it can facilitate protodeboronation.
-
Base Selection: A milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), may be less prone to causing decomposition of the boronic acid.[8]
Troubleshooting Guide: A Deeper Dive
When initial optimizations are not sufficient, a more detailed troubleshooting approach is necessary. The following sections provide guidance on addressing specific, persistent issues.
Problem 1: Low or No Conversion of this compound
This is often the most frustrating issue. A low conversion rate points towards a slow or inhibited catalytic cycle.
Logical Workflow for Troubleshooting Low Conversion:
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 4-Chloro-3,5-dimethoxypyridazine by Recrystallization
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Chloro-3,5-dimethoxypyridazine by recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and similar heterocyclic compounds.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][3] An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals of the target compound, while the impurities remain dissolved in the surrounding solution (mother liquor).[2][3][4]
While the theory is straightforward, the practical application often presents challenges. This guide is structured to address these specific issues in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: Solvent selection is the most critical step for a successful recrystallization and often requires some empirical testing.[5] The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve this compound at or near its boiling point.[3]
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery of the purified crystals.[3][6]
-
Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5]
-
Chemical inertness: The solvent must not react with this compound.
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[3]
Given the limited specific solubility data for this compound, a logical starting point is to test a range of solvents with varying polarities. For chlorinated and methoxylated pyridazines, consider the following solvents for initial small-scale screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone[7]
-
Aromatic hydrocarbons: Toluene (Note: A related compound, 4-Chloro-3,5-dimethylphenol, can be recrystallized from chlorobenzene).[8]
-
Chlorinated solvents: Dichloroethane (used for recrystallization of 4-Chloro-3,5-dimethylphenol).[8]
-
Mixed solvent systems: If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective. Common examples include ethanol/water or toluene/hexane.
Experimental Protocol for Solvent Screening:
-
Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath while adding more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is a suitable candidate.
| Solvent Type | Rationale/Considerations | Potential Starting Points |
| Protic Solvents | Can form hydrogen bonds; effective for moderately polar compounds. | Ethanol, Methanol, Isopropanol |
| Aprotic Polar Solvents | Good dissolving power for a range of polarities. | Acetone, Ethyl Acetate |
| Aromatic Solvents | Often suitable for compounds with aromatic rings. | Toluene |
| Halogenated Solvents | May be effective due to structural similarities. | Dichloroethane |
| Mixed Solvents | Allows for fine-tuning of solvent polarity. | Ethanol/Water, Toluene/Hexane |
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens under one of the following conditions:
-
The boiling point of the solvent is higher than the melting point of the compound. The compound dissolves in the hot solvent, but upon cooling, it separates as a molten liquid before the solution becomes saturated enough for crystallization.
-
The solution is too concentrated. A highly supersaturated solution can sometimes lead to the formation of an oil.
-
The presence of significant impurities. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
Troubleshooting "Oiling Out":
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool very slowly.
-
Lower the Cooling Temperature Slowly: Avoid rapid cooling by allowing the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.
-
Use a Lower-Boiling Point Solvent: If the melting point of your compound is known and is lower than the boiling point of your chosen solvent, select a solvent with a lower boiling point.
-
Induce Crystallization Above the Oiling Out Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at a temperature just above where you observe oiling. This can sometimes provide nucleation sites for crystal growth.
-
Consider a Different Solvent or Solvent System: If the problem persists, the chosen solvent may be inappropriate. Re-evaluate your solvent screening results.
Q3: I have followed the procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?
A3: The failure of a compound to crystallize from a cooled solution is a common issue, often due to one of two reasons: oversaturation with the solvent or the need for nucleation.
Solutions for No Crystal Formation:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for the first crystals to form.[5]
-
Seeding: If you have a small amount of pure this compound, add a tiny seed crystal to the cooled solution. This provides a template for crystal growth.[5]
-
-
Reduce the Volume of Solvent: It is very common to have used too much solvent.[6] Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood. Then, allow the solution to cool again.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Cool for a Longer Period: Sometimes, crystallization is simply a slow process. Leave the flask in a cold environment (refrigerator or freezer, if the solvent's freezing point allows) for an extended period.
Q4: My recrystallization resulted in a very low yield. How can I improve it?
A4: A low yield of recovered crystals can be attributed to several factors:
-
Using too much solvent: This is a frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[6]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.
-
Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.
Strategies to Improve Yield:
-
Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[3]
-
Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.
-
Cool the Filtrate Thoroughly: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.[3]
-
Recover a Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a general workflow for recrystallization and a decision tree for troubleshooting common issues.
Caption: Troubleshooting workflow for recrystallization.
Potential Impurities in the Synthesis of Related Pyridazine Compounds
Understanding the potential impurities from the synthesis of this compound is crucial for designing an effective purification strategy. While the direct synthesis of this specific compound is not widely documented in the provided search results, we can infer potential impurities from the synthesis of similar structures like 4-chloro-3-methoxy-2-methylpyridine.[9][10][11]
A common synthetic route for such compounds involves the chlorination of a pyridone precursor using reagents like phosphorus oxychloride.[11] Potential impurities could therefore include:
-
Unreacted starting material: The corresponding pyridone precursor.
-
Byproducts of the chlorination reaction: Including other chlorinated species or decomposition products.
-
Reagents: Residual chlorinating agents or their hydrolysis products.
-
Solvents used in the reaction: For example, if the synthesis was carried out in a solvent that was then removed, trace amounts may remain.
Recrystallization is often effective at removing these types of impurities, provided a suitable solvent is chosen in which the impurities have different solubility profiles from the desired product.
Concluding Remarks
The purification of this compound by recrystallization is a powerful technique that, when optimized, can yield a high-purity product. Success hinges on a systematic approach to solvent selection and a thorough understanding of how to troubleshoot common issues. This guide provides the foundational knowledge and practical steps to address the challenges that may arise during this process. Always perform a small-scale trial to determine the optimal conditions before proceeding with a larger batch.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 9. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 10. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Common side products in the synthesis of 4-Chloro-3,5-dimethoxypyridazine
Welcome to the technical support center for the synthesis of 4-chloro-3,5-dimethoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and logical synthetic approach involves the direct, regioselective chlorination of a 3,5-dimethoxypyridazine precursor. This precursor is typically synthesized from a more readily available starting material. The key final step is the chlorination, for which phosphorus oxychloride (POCl₃) is a common and effective reagent.[1] The choice of reaction conditions at this stage is paramount to minimizing side product formation.
Q2: What are the most critical parameters to control during the chlorination step?
There are three pillars to a successful chlorination of 3,5-dimethoxypyridazine:
-
Temperature Control: Exothermic reactions are common with chlorinating agents like POCl₃. Runaway reactions can lead to a host of side products, including over-chlorination and decomposition. Careful temperature management is essential.
-
Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the pyridazine substrate must be precisely controlled. An excess may lead to di-chlorinated species, while an insufficient amount will result in incomplete conversion.
-
Anhydrous Conditions: Both the pyridazine substrate and the reaction solvent must be scrupulously dry. Water will readily hydrolyze the chlorinating agent and the desired product, forming the corresponding 4-hydroxypyridazine.
Q3: How can I reliably monitor the reaction's progress and identify the main product from its byproducts?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. The product, this compound, is significantly less polar than the potential 4-hydroxy byproduct and slightly more polar than any unreacted starting material. A typical TLC system would be a 3:1 mixture of hexane and ethyl acetate. For confirmation, ¹H NMR and LC-MS are indispensable for structural verification and purity assessment.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues you may encounter during the synthesis, identified through analytical techniques like TLC, NMR, or MS.
Problem 1: My final product is contaminated with unreacted 3,5-dimethoxypyridazine.
-
Observation: A significant spot corresponding to the starting material is visible on the TLC plate after the reaction is deemed complete. The isolated product shows characteristic NMR peaks of the starting material.
-
Root Cause: This issue points to an incomplete chlorination reaction. The activation energy for the reaction was not overcome, or the chlorinating agent was depleted before the substrate was fully consumed.
-
Solutions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction by TLC at each new temperature to observe the consumption of the starting material.
-
Extend Reaction Time: If increasing the temperature is not desirable, extending the reaction time at the current temperature may drive the reaction to completion.
-
Adjust Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the chlorinating agent (e.g., POCl₃) can be used to ensure complete conversion. However, this must be done cautiously to avoid over-chlorination.
-
Problem 2: A highly polar byproduct is observed, leading to purification difficulties.
-
Observation: A prominent spot with a low Rf value (streaking near the baseline) appears on the TLC plate, especially after aqueous workup. Mass spectrometry may show a mass corresponding to (M-Cl+OH).
-
Root Cause: This is a classic case of hydrolysis. The 4-chloro substituent on the pyridazine ring is susceptible to nucleophilic substitution by water, yielding 4-Hydroxy-3,5-dimethoxypyridazine. This can occur if moisture is present in the reaction or, more commonly, during the workup phase.
-
Solutions:
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: Quench the reaction by pouring it over crushed ice and immediately extracting with a non-polar organic solvent like dichloromethane or ethyl acetate. Minimize the contact time with the aqueous phase.
-
Controlled pH during Workup: Avoid strongly basic conditions during the workup, as this can accelerate the rate of hydrolysis. A wash with a saturated sodium bicarbonate solution is generally acceptable, but it should be performed quickly and at a low temperature.
-
Problem 3: My NMR spectrum is complex, suggesting the presence of isomers.
-
Observation: The ¹H NMR spectrum shows more than the expected number of signals for the methoxy groups or the aromatic proton, indicating the formation of an isomeric product.
-
Root Cause: While the two methoxy groups at the 3 and 5 positions strongly direct chlorination to the 4-position, extreme conditions or certain catalysts could potentially lead to chlorination at other positions, such as the 6-position, resulting in 6-Chloro-3,5-dimethoxypyridazine.
-
Solutions:
-
Maintain Low Temperatures: This is the most critical factor for ensuring regioselectivity. High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Choice of Chlorinating Agent: While POCl₃ is standard, other less aggressive chlorinating agents like N-chlorosuccinimide (NCS) could be explored, although they may require different reaction conditions.[2]
-
Troubleshooting Summary Table
| Problem ID | Observation | Probable Cause | Recommended Solution |
| P1 | Contamination with starting material | Incomplete chlorination | Increase temperature/time; use a slight excess of chlorinating agent. |
| P2 | Highly polar byproduct (low Rf) | Hydrolysis of the chloro group | Use strict anhydrous conditions; perform a rapid, cold, non-aqueous workup. |
| P3 | Complex NMR spectrum | Formation of isomers | Maintain low reaction temperatures to ensure regioselectivity. |
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the desired reaction and the pathways to the most common side products.
Caption: Synthetic route to the target product and common side-product pathways.
Experimental Protocols
Appendix A: Protocol for Chlorination of 3,5-dimethoxypyridazine
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dimethoxypyridazine (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl₃) (5.0 eq) as the solvent and reagent.
-
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with solid sodium bicarbonate to a pH of 7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Appendix B: Troubleshooting Decision Workflow
If an unexpected result is obtained, this workflow can guide your troubleshooting process.
Caption: A decision tree for troubleshooting based on analytical results.
References
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3,5-dimethoxypyridazine
Welcome to the technical support guide for the synthesis of 4-Chloro-3,5-dimethoxypyridazine. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol grounded in established chemical literature.
Section 1: Understanding the Core Reaction and Mechanism
The synthesis of this compound is typically achieved via the chlorination of its corresponding hydroxyl precursor, 3,5-dimethoxypyridazin-4(1H)-one. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[1][2]
The "Why": The Role of Phosphorus Oxychloride (POCl₃)
The pyridazinone starting material exists in tautomeric equilibrium with its hydroxy-pyridazine form. The oxygen of the carbonyl (or hydroxyl) group is a poor leaving group. The primary function of POCl₃ is to convert this hydroxyl group into an excellent leaving group—a dichlorophosphate ester intermediate.[3] This activation facilitates a nucleophilic attack by a chloride ion (from POCl₃ itself or another chloride source), leading to the desired chlorinated product. The reaction is often performed using excess POCl₃, which can serve as both the reagent and the solvent.[4]
Caption: Reaction mechanism for POCl₃-mediated chlorination.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a problem-solution format.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Insufficient Reagent Activity: POCl₃ may have degraded due to moisture exposure. 2. Low Reaction Temperature: The activation energy for the formation of the dichlorophosphate intermediate is not being met. 3. Insufficient Reaction Time: The reaction has not proceeded to completion. | 1. Use Fresh/Distilled POCl₃: Always use a fresh bottle or distill older POCl₃ before use to ensure high reactivity. 2. Optimize Temperature: Gradually increase the reflux temperature. A typical range for such chlorinations is 80-110°C.[4][5] Monitor by TLC or HPLC to track starting material consumption. 3. Extend Reaction Time: Continue reflux for an additional 2-4 hours, monitoring progress to determine the optimal duration. |
| Formation of Dark Tarry Mass | 1. Excessive Temperature: High temperatures can lead to the decomposition of the pyridazine ring or polymerization side reactions. 2. Presence of Impurities: Impurities in the starting material can catalyze decomposition pathways. | 1. Strict Temperature Control: Do not exceed the optimal temperature range. Use an oil bath and a temperature controller for precise heating. 2. Purify Starting Material: Ensure the 3,5-dimethoxypyridazin-4(1H)-one is of high purity before starting the reaction. Recrystallization may be necessary. |
| Difficult Work-up & Product Isolation | 1. Uncontrolled Quenching: Adding water or ice directly to the hot reaction mixture is extremely exothermic and can be hazardous, leading to product degradation. 2. Inefficient Removal of POCl₃: Residual POCl₃ complicates extraction and purification. 3. Incorrect pH during Extraction: The pyridazine product is basic and can remain in the aqueous layer if the pH is too low. | 1. Controlled Quenching: Cool the reaction mixture to room temperature, then pour it slowly onto crushed ice with vigorous stirring.[5] 2. Azeotropic Removal/Chemical Quench: Before aqueous work-up, add an inert solvent like toluene and distill under reduced pressure to azeotropically remove most of the POCl₃.[4][6] Alternatively, adding DMF post-reaction can consume excess POCl₃ by forming a Vilsmeier reagent, simplifying the work-up.[7] 3. Careful pH Adjustment: After quenching, carefully basify the aqueous solution with a base like K₂CO₃ or Na₂CO₃ to a pH of 8-9 before extracting with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).[4] |
| Low Isolated Yield Despite Good Conversion | 1. Mechanical Losses: Product may be lost during transfers, filtration, or extractions. 2. Product Solubility: The product might have some solubility in the aqueous phase. 3. Inefficient Extraction: Using an insufficient volume or number of extractions. | 1. Minimize Transfers: Perform the work-up in as few vessels as possible. 2. Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the organic product. 3. Perform Multiple Extractions: Extract the aqueous layer with your chosen solvent at least 3-4 times to ensure complete recovery of the product. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of POCl₃ to the substrate? A: While stoichiometric amounts are theoretically sufficient, in practice, POCl₃ is often used in large excess to serve as both the chlorinating agent and the solvent.[4] A common starting point is a 5-10 fold molar excess. Using it as a solvent ensures the reaction remains homogenous and drives the equilibrium towards the product. However, for process optimization, reducing the excess and introducing an inert, high-boiling solvent like dichloroethane can be explored.[8]
Q2: Are there alternatives to POCl₃? A: Yes, other chlorinating agents can be used for similar transformations. Thionyl chloride (SOCl₂) is a common alternative.[9] Vilsmeier-type reagents (e.g., generated from oxalyl chloride or POCl₃ with DMF) can also be effective.[7] However, POCl₃ is generally the most reliable and widely documented reagent for chlorinating pyridazinones and related heterocycles.[1]
Q3: How critical is the exclusion of moisture from the reaction? A: It is highly critical. POCl₃ reacts violently with water to produce phosphoric acid and HCl.[1] Any moisture present will consume the reagent, decrease the yield, and generate excess acid, which can complicate the work-up. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: What analytical techniques are best for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A more polar starting material should have a lower Rf than the less polar chlorinated product. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended methods.[8][10]
Section 4: Optimized Experimental Protocol & Workflow
This protocol synthesizes best practices from the literature for maximizing yield and ensuring safety.
Caption: Optimized experimental workflow for synthesis.
Step-by-Step Methodology:
-
Preparation: Assemble oven-dried glassware consisting of a round-bottom flask, a reflux condenser, and a nitrogen/argon inlet. Maintain an inert atmosphere throughout the procedure.
-
Reagent Addition: In the reaction flask, add 3,5-dimethoxypyridazin-4(1H)-one (1.0 eq). Cool the flask in an ice bath to 0-5°C. Slowly add phosphorus oxychloride (5-10 eq) with stirring.[11]
-
Reaction: After the addition is complete, remove the ice bath and equip the flask with a heating mantle. Heat the mixture to reflux (approx. 105-110°C) for 8-12 hours.
-
Monitoring: Periodically and carefully take aliquots from the reaction to monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up - Part 1 (POCl₃ Removal): Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the excess POCl₃ under reduced pressure. Adding a co-solvent like toluene can aid in its azeotropic removal.[4]
-
Work-up - Part 2 (Quenching & Neutralization): In a separate large beaker, prepare a stirred slurry of crushed ice. Very slowly and with vigorous stirring, pour the cooled reaction residue onto the ice. This step is highly exothermic and must be done with extreme caution in a well-ventilated fume hood.
-
Work-up - Part 3 (Extraction): Once the quench is complete, slowly add a saturated solution of potassium carbonate or sodium carbonate until the pH of the aqueous mixture is between 8 and 9. Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield pure this compound.[4]
Section 5: Data Summary: Impact of Parameters on Yield
The following table provides a qualitative summary of how key experimental variables can influence the reaction outcome.
| Parameter | Condition | Expected Impact on Yield | Rationale / Notes |
| Reaction Temperature | < 80°C | Low | Incomplete conversion; insufficient activation energy. |
| 100-110°C | Optimal | Good balance between reaction rate and stability. | |
| > 120°C | Decreasing | Increased risk of byproduct formation and decomposition. | |
| POCl₃ Stoichiometry | 1-3 Equivalents | Moderate | May result in incomplete reaction, especially without a solvent. |
| 5-10+ Equivalents | High | Acts as both reagent and solvent, driving the reaction to completion.[4] | |
| Work-up Method | Direct Quench | Moderate-High | High risk of yield loss due to uncontrolled exotherm and potential degradation. |
| Distillation + Quench | High | Controlled, safer process that minimizes product degradation during work-up.[6] | |
| Atmosphere | Air | Low-Moderate | POCl₃ reacts with atmospheric moisture, reducing its effective concentration. |
| Inert (N₂/Ar) | High | Prevents degradation of the key reagent, ensuring maximum efficiency. |
References
- 1. Phosphorus Oxychloride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion rates in 4-Chloro-3,5-dimethoxypyridazine reactions
Welcome to the dedicated support center for 4-Chloro-3,5-dimethoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we address common challenges, with a focus on troubleshooting low conversion rates, and provide actionable, field-tested solutions grounded in established chemical principles.
Introduction: Understanding the Reactivity of this compound
This compound is a key intermediate in the synthesis of various biologically active compounds. Its reactivity is primarily dictated by the electron-deficient nature of the pyridazine ring, which is further influenced by the two electron-donating methoxy groups and the displaceable chlorine atom. The most common reaction it undergoes is Nucleophilic Aromatic Substitution (SNAr) at the C4 position. However, achieving high conversion and yield can be challenging due to factors like nucleophile strength, solvent choice, and potential side reactions. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound?
The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the C4 position for nucleophilic attack.
Q2: How do the methoxy groups influence the reactivity?
The two methoxy groups at the C3 and C5 positions are electron-donating by resonance. While this might seem counterintuitive for an SNAr reaction that favors electron-poor rings, they can also stabilize the Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution process. Their presence is a critical factor to consider when selecting reaction conditions.
Q3: What are the best practices for storing and handling this reagent?
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. It is advisable to handle the compound in an inert atmosphere (e.g., using nitrogen or argon) to prevent potential degradation, especially if it will be stored for extended periods.
Q4: Which analytical techniques are best for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred. ¹H NMR can also be used to monitor the disappearance of the starting material and the appearance of the product by observing shifts in the aromatic protons.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific experimental failures in a question-and-answer format, providing a diagnostic workflow and corrective actions.
Scenario 1: My SNAr reaction with an amine nucleophile has stalled at <50% conversion.
Question: I am reacting this compound with a primary amine in refluxing isopropanol with K₂CO₃ as a base, but the reaction won't go to completion after 24 hours. What's going wrong?
Answer: This is a common issue that can be traced to several factors related to reaction equilibrium, solvent effects, or base strength. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Insufficient Base Strength or Solubility: Potassium carbonate (K₂CO₃) is a relatively weak inorganic base with low solubility in many organic solvents like isopropanol. The base is crucial for scavenging the HCl generated during the reaction, which can otherwise protonate your amine nucleophile, rendering it inactive.
-
Solution: Switch to a stronger, more soluble base. Organic bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices. Alternatively, stronger inorganic bases like cesium carbonate (Cs₂CO₃) often provide superior results due to the higher solubility of its salts.
-
-
Solvent Choice: Isopropanol is a protic solvent, which can solvate the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity. While suitable for some reactions, aprotic polar solvents often accelerate SNAr reactions.
-
Solution: Change the solvent to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive. A higher boiling point solvent like DMF or DMSO also allows for higher reaction temperatures, which can help overcome activation energy barriers.
-
-
Reaction Temperature: While refluxing isopropanol (~82 °C) is a reasonable starting point, some SNAr reactions require more thermal energy, especially with moderately reactive nucleophiles.
-
Solution: If using a higher-boiling solvent like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C), you can safely increase the reaction temperature to 100-140 °C. Always monitor for potential decomposition of your starting materials or product at elevated temperatures.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for stalled SNAr reactions.
Summary of Recommended Condition Changes
| Parameter | Standard Condition | Recommended Optimization | Rationale |
| Base | K₂CO₃ | DIPEA, DBU, or Cs₂CO₃ | Improves solubility and base strength to effectively neutralize HCl. |
| Solvent | Isopropanol (Protic) | DMF, DMSO (Polar Aprotic) | Minimizes nucleophile solvation and allows for higher temperatures. |
| Temperature | 82 °C (Refluxing IPA) | 100 - 140 °C | Provides sufficient energy to overcome the reaction's activation barrier. |
Scenario 2: My reaction is clean but very slow, even at high temperatures.
Question: I'm attempting a Suzuki coupling with this compound and a boronic acid, but the reaction is incredibly sluggish. I'm using Pd(PPh₃)₄ as a catalyst. What could be the issue?
Answer: While the chlorine on this pyridazine is activated for SNAr, it can be relatively unreactive in certain cross-coupling reactions like Suzuki couplings. This is due to the C-Cl bond being stronger than corresponding C-Br or C-I bonds. The choice of catalyst and ligands is paramount for activating this bond.
Potential Causes & Solutions:
-
Catalyst Choice: Palladium(II) precatalysts are often more robust and active than Palladium(0) sources like Pd(PPh₃)₄, which can be sensitive to air and require an induction period. Furthermore, standard phosphine ligands like PPh₃ may not be electron-rich enough to promote the difficult oxidative addition step with the C-Cl bond.
-
Solution: Switch to a more active palladium precatalyst and a specialized ligand designed for C-Cl bond activation. Buchwald or Herrmann-type ligands are excellent candidates. For example, using a catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos can dramatically increase reaction rates.
-
-
Insufficient Activation of Boronic Acid: The transmetalation step of the Suzuki cycle requires activation of the boronic acid, typically by a base. If the base is not appropriate or if the boronic acid is prone to decomposition (protodeboronation), this step can become rate-limiting.
-
Solution: Ensure you are using an adequate base, often an aqueous solution of Na₂CO₃ or K₃PO₄. K₃PO₄ is particularly effective for challenging couplings. Additionally, ensure your boronic acid is pure and not degraded.
-
Experimental Protocol: Optimized Suzuki Coupling
Here is a robust, field-tested protocol for coupling reactions with chloro-pyridazines.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, Phenylboronic Acid, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene portion of the solvent mixture. This is your catalyst solution.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the water portion of the solvent mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Scalable synthesis of 4-Chloro-3,5-dimethoxypyridazine for pilot production
An invaluable resource for researchers and process chemists, this Technical Support Center provides in-depth guidance for the scalable synthesis of 4-Chloro-3,5-dimethoxypyridazine. Designed in a practical question-and-answer format, this document addresses common challenges and frequently asked questions encountered during pilot-scale production, ensuring a streamlined, safe, and efficient synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most viable and scalable synthesis route for this compound?
A common and industrially scalable approach involves a two-step sequence starting from a commercially available precursor. The general strategy is to first establish the dimethoxy framework and then perform a regioselective chlorination.
-
Dimethoxylation: The synthesis typically begins with a di-halogenated pyridazine, such as 3,5-dichloropyridazine. This precursor undergoes a nucleophilic aromatic substitution reaction with sodium methoxide to yield 3,5-dimethoxypyridazine.
-
Chlorination: The subsequent step is a regioselective chlorination of the 3,5-dimethoxypyridazine intermediate. This is the most critical step and is often achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Controlling reaction conditions is paramount to ensure chlorination occurs at the desired C4 position.
Q2: What are the critical process parameters to monitor during scale-up?
For successful pilot production, meticulous control over several parameters is essential:
-
Temperature Control: Both the exothermic methoxylation and the chlorination steps require strict temperature management to prevent side reactions and ensure regioselectivity.
-
Reagent Stoichiometry: Precise molar ratios of reagents, especially the chlorinating agent, are crucial. Excess agent can lead to over-chlorination, while an insufficient amount will result in low conversion.
-
Moisture Control: Key reagents like phosphorus oxychloride and sodium methoxide are highly sensitive to moisture. All reactors, solvents, and starting materials must be scrupulously dried to prevent reagent quenching and yield loss.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is vital to determine the optimal endpoint, preventing the formation of degradation products.[1]
Q3: What are the primary impurities and how can they be minimized?
Common impurities can include:
-
Isomeric Byproducts: In the chlorination step, formation of other chloro-isomers is possible. This is minimized by precise temperature control and the appropriate choice of solvent and chlorinating agent.
-
Unreacted Starting Material: Incomplete reactions are a common source of impurity. This can be addressed by optimizing reaction time, temperature, and reagent stoichiometry.
-
Over-chlorinated Products: If the chlorination reaction is too aggressive, dichlorinated or trichlorinated pyridazines may form. Using the correct molar equivalent of the chlorinating agent is the primary control measure.
Q4: What purification methods are recommended for the final product at a pilot scale?
While laboratory-scale purification might involve column chromatography, this is often not feasible for pilot production. The preferred methods are:
-
Recrystallization: This is the most effective and scalable method for purifying solid products. A systematic solvent screening is necessary to identify a solvent or solvent system that provides high recovery of pure this compound while leaving impurities in the mother liquor.[2]
-
Distillation (for liquid intermediates): If any intermediates are liquids, vacuum distillation can be an effective purification method.[3]
-
Washing/Slurrying: Washing the crude solid product with a suitable solvent can effectively remove certain impurities before the final recrystallization step.
Q5: What are the most critical safety considerations for this synthesis?
The synthesis involves several hazardous materials requiring strict safety protocols:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye/face protection.
-
Sodium Methoxide: This is a corrosive and flammable solid. It should be handled in an inert atmosphere to prevent contact with moisture and air.
-
Solvents: Many organic solvents used are flammable and may have associated toxicological risks. Ensure proper grounding of equipment and use in well-ventilated areas.
-
General Precautions: Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[4] All waste must be collected and disposed of in accordance with local and national regulations.[6]
Process Workflow & Key Transformations
The diagram below outlines the logical flow for the scalable synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Dimethoxylation Step | 1. Incomplete reaction. 2. Presence of moisture deactivating the sodium methoxide. 3. Sub-optimal reaction temperature. | 1. Increase reaction time and monitor via HPLC/TLC until starting material is consumed. 2. Use anhydrous methanol and ensure the reactor is dry. Handle sodium methoxide under an inert atmosphere (N₂ or Ar). 3. Ensure the reaction mixture reaches and maintains the reflux temperature of methanol. |
| Incomplete Chlorination | 1. Insufficient chlorinating agent (POCl₃). 2. Reaction temperature is too low or time is too short. 3. Degradation of POCl₃ due to moisture. | 1. Use a slight excess (1.1-1.5 equivalents) of POCl₃. 2. Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and extend the reaction time. Monitor progress carefully. 3. Use a fresh, unopened bottle of POCl₃ and ensure all glassware is oven-dried. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Reaction temperature is too high, leading to loss of selectivity. 2. Incorrect choice of solvent or catalyst. | 1. Maintain a consistent and controlled temperature during the addition of the substrate to POCl₃ and during heating. Start at a lower temperature and increase gradually. 2. While POCl₃ can sometimes be used as both reagent and solvent, adding a high-boiling inert solvent like toluene or acetonitrile might improve selectivity in some cases. |
| Difficult Product Isolation / Oily Product | 1. The crude product contains impurities that are depressing the melting point. 2. Incorrect pH during workup. 3. Unsuitable solvent for recrystallization. | 1. Wash the crude solid with a non-polar solvent like heptane or ether to remove soluble impurities before recrystallization. 2. After quenching the POCl₃ with ice water, carefully adjust the pH with a base (e.g., Na₂CO₃ solution) to ensure the product is in its neutral form for extraction. 3. Perform a thorough solvent screen. Consider solvent pairs like Ethanol/Water, Toluene/Heptane, or Ethyl Acetate/Hexane. |
| Dark Product Color | 1. Formation of colored polymeric byproducts due to high temperatures or extended reaction times. 2. Residual impurities from starting materials. | 1. Avoid excessive heating during the reaction and distillation (if applicable). 2. Treat a solution of the crude product with activated carbon before the final recrystallization step to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethoxypyridazine (Intermediate)
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with anhydrous methanol.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add sodium methoxide powder to the methanol in portions. An exotherm will be observed.
-
Substrate Addition: Once the sodium methoxide has fully dissolved, add 3,5-dichloropyridazine to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 3,5-dimethoxypyridazine.
Protocol 2: Synthesis of this compound (Final Product)
-
Reactor Setup: In a separate, thoroughly dried reactor equipped for heating and with a scrubber for HCl and SO₂ gases, charge the phosphorus oxychloride (POCl₃).
-
Substrate Addition: Slowly and carefully add the crude 3,5-dimethoxypyridazine from the previous step to the POCl₃. The addition is often exothermic and should be controlled.
-
Reaction: Heat the mixture to 90-100°C for 3-5 hours. The reaction should be monitored by HPLC to track the disappearance of the starting material.
-
Workup (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. In a separate vessel containing crushed ice, slowly and carefully quench the reaction mixture by adding it dropwise to the ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with a base like sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude solid product. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
References
- 1. heteroletters.org [heteroletters.org]
- 2. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
Preventing decomposition of 4-Chloro-3,5-dimethoxypyridazine during reactions
Welcome to the technical support center for 4-Chloro-3,5-dimethoxypyridazine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the decomposition of this reagent during your reactions. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity of your experiments and the success of your synthetic outcomes.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical and agrochemical research. The reactivity of this molecule is primarily dictated by the interplay of its key functional groups: the electron-deficient pyridazine ring, the reactive chloro substituent, and the two methoxy groups. Understanding the inherent stability and potential decomposition pathways of this compound is crucial for its successful application.
The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, which activates the chloro group at the 4-position towards nucleophilic aromatic substitution (SNAr). However, this electron deficiency, along with the presence of the methoxy and chloro groups, also presents potential stability challenges under various reaction conditions. This guide will help you navigate these challenges.
Troubleshooting Guide: Preventing Decomposition
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction with this compound is turning dark, and I'm observing a complex mixture of byproducts. What is the likely cause?
Answer:
A dark reaction mixture and the formation of multiple byproducts are often indicative of decomposition of the starting material or intermediates. For this compound, several factors could be at play:
-
Excessive Heat: While heating is often necessary to drive SNAr reactions, pyridazine derivatives can be susceptible to thermal degradation. The presence of two electron-donating methoxy groups can influence the thermal stability. It is crucial to carefully control the reaction temperature.
-
Strongly Basic Conditions: While a base is often required to scavenge the HCl generated during a nucleophilic substitution, or to deprotonate a nucleophile, strong or sterically hindered bases can promote side reactions. These may include elimination reactions or even ring-opening of the electron-deficient pyridazine core.
-
Presence of Strong Acids: Acidic conditions can lead to the cleavage of the methoxy groups, a classic reaction of ethers.[1][2][3] This would generate hydroxylated pyridazine species, which are more electron-rich and may undergo further, undesired reactions or polymerization.
-
Reaction with Solvent: Certain solvents can participate in the reaction, especially at elevated temperatures. For example, nucleophilic solvents like alcohols could potentially compete with your desired nucleophile.
Troubleshooting Steps:
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing the temperature in small increments (e.g., 10-15 °C).
-
Base Selection: If a base is required, opt for a weaker, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. If an organic base is necessary, consider using a sterically hindered amine like diisopropylethylamine (DIPEA).
-
pH Control: Ensure your reaction medium is not strongly acidic. If your reaction generates acid, use an appropriate scavenger. If acidic conditions are unavoidable for a particular transformation, consider a protecting group strategy for the pyridazine nitrogens, although this adds synthetic steps.
-
Solvent Choice: Utilize an inert, aprotic solvent such as DMF, DMAc, DMSO, or NMP for SNAr reactions. Ensure the solvent is dry and of high purity.
Question 2: I am attempting a nucleophilic substitution on this compound, but I am getting low yields and recovering unreacted starting material. How can I improve this?
Answer:
Low conversion in nucleophilic substitution reactions on this compound can be attributed to several factors that influence the reactivity of the substrate and the nucleophile.
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride from the electron-deficient pyridazine ring under the applied reaction conditions.
-
Steric Hindrance: The methoxy groups at the 3 and 5 positions can exert some steric hindrance around the C4 position, potentially slowing down the approach of a bulky nucleophile.
-
Inadequate Activation: While the pyridazine ring is electron-deficient, the two methoxy groups are electron-donating by resonance, which can slightly decrease the electrophilicity of the C4 carbon compared to an unsubstituted chloropyridazine.
Troubleshooting Steps:
-
Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base prior to the addition of the this compound to generate the more reactive anionic nucleophile.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the substitution to occur. Monitor the reaction closely for any signs of decomposition as discussed in Question 1.
-
Catalysis: In some cases, the use of a catalyst can facilitate the substitution. For example, in Suzuki or other cross-coupling reactions, the choice of palladium catalyst and ligand is critical. For other nucleophilic substitutions, phase-transfer catalysts can be beneficial if there are solubility issues.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic.
Question 3: I am concerned about the stability of the methoxy groups during my reaction. Under what conditions are they likely to cleave?
Answer:
The methoxy groups in this compound are essentially ether linkages and are susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[1][2][4]
Conditions to Avoid:
-
Strong Mineral Acids: Avoid using strong acids like HBr, HI, or even high concentrations of H₂SO₄, especially at elevated temperatures. HCl is generally less effective at cleaving ethers but can still pose a risk under forcing conditions.[1]
-
Lewis Acids: Strong Lewis acids can also promote ether cleavage. Be cautious when using reagents like BBr₃, which is a classic reagent for demethylation.
If Acidic Conditions are Necessary:
-
Use Milder Acids: If an acidic catalyst is required, opt for a weaker acid or use it in catalytic amounts.
-
Lower Temperatures: Perform the reaction at the lowest possible temperature to minimize the rate of ether cleavage.
-
Protecting Groups: In extreme cases where strong acidity is unavoidable, consider a different synthetic route or the use of a more robust protecting group for the hydroxyl functionalities if they are being introduced early in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place. A refrigerator or a desiccator at room temperature is suitable. The container should be tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis over time.
Q2: Is this compound sensitive to light?
A2: While there is no specific data on the photostability of this exact compound, many chlorinated aromatic and heteroaromatic compounds can undergo photochemical reactions, such as dehalogenation.[5][6][7][8] Therefore, it is good laboratory practice to protect reactions involving this compound from direct, strong light, especially if the reaction is run for an extended period.
Q3: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?
A3: The use of strong, nucleophilic bases like NaOH should be approached with caution, as they can compete with the desired nucleophile and potentially lead to the formation of 4-hydroxy-3,5-dimethoxypyridazine. Strong, non-nucleophilic bases like potassium tert-butoxide may promote elimination reactions if there are acidic protons on adjacent substituents, or potentially lead to other side reactions with the electron-deficient ring. It is generally recommended to use weaker bases like K₂CO₃ or Cs₂CO₃.
Q4: What are the expected byproducts if decomposition occurs?
A4: While a detailed decomposition study has not been published, based on the reactivity of the functional groups, potential byproducts could include:
-
Hydrolysis/Hydroxylation Products: 4-Hydroxy-3,5-dimethoxypyridazine from reaction with water or hydroxide.
-
Ether Cleavage Products: Monomethoxy or dihydroxy pyridazine derivatives if acidic conditions are present.
-
Dehalogenated Product: 3,5-dimethoxypyridazine if reductive conditions are inadvertently introduced.
-
Polymeric materials: Complex, dark-colored solids can form under harsh thermal or basic conditions.
Q5: Are there any known incompatible reagents?
A5: Besides strong acids and potentially strong, nucleophilic bases, strong reducing agents could lead to reductive dehalogenation. Strong oxidizing agents should also be avoided as they can react with the electron-rich methoxy groups or the pyridazine ring itself.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Add a dry, aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature for 1 hour to assess initial reactivity.
-
If no reaction is observed, gradually heat the mixture to 50-80 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
If the reaction is sluggish at 80 °C, the temperature can be cautiously increased, but do not exceed 120 °C without careful monitoring for decomposition.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Diagram 2: Troubleshooting Workflow for Decomposition
Caption: Troubleshooting workflow for decomposition issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-3,5-dimethoxypyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dimethoxypyridazine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions to facilitate successful cross-coupling reactions with this versatile building block. The electron-deficient nature of the pyridazine ring, combined with the electronic effects of the methoxy substituents, presents unique challenges and opportunities in catalyst selection and reaction optimization.[1] This resource is designed to help you navigate these nuances and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low to no conversion of my this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings of chloro-heterocycles is a common issue, often stemming from challenges in the oxidative addition step, which is the rate-determining step for such reactions.[2] The electron-donating methoxy groups on your substrate can exacerbate this issue by increasing the electron density at the carbon bearing the chlorine, making it less electrophilic.
Here is a systematic approach to troubleshoot this problem:
-
Catalyst System Evaluation:
-
Palladium Precursor: If you are using Pd(PPh₃)₄, consider switching to a more active catalyst system. Pd(OAc)₂ or Pd₂(dba)₃ are excellent precursors that form the active Pd(0) species in situ.[3]
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be effective for this electron-rich chloride. The use of bulky, electron-rich phosphine ligands is crucial. Consider ligands from the Buchwald or Hartwig portfolio, such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition of the aryl chloride to the palladium center.[2] N-heterocyclic carbene (NHC) ligands, such as IPr, are also highly effective for activating challenging C-Cl bonds.[4]
-
-
Base Selection:
-
The choice of base is critical for activating the boronic acid.[3] If you are using a weak base like Na₂CO₃, it may not be sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous solvents. Be mindful that strong bases can lead to decomposition of some boronic acids. Powdered KF is a milder alternative that can be effective and is compatible with base-sensitive functional groups.[3]
-
-
Solvent and Temperature:
-
Ensure your solvent is rigorously degassed to prevent catalyst oxidation. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, particularly when using carbonate bases. If solubility is an issue, consider a more polar solvent like DMF.
-
Increase the reaction temperature. While room temperature couplings are desirable, many reactions with aryl chlorides require elevated temperatures (80-120 °C) to proceed efficiently.
-
-
Boronic Acid Quality:
-
Ensure your boronic acid is pure and not partially decomposed to the corresponding arene (protodeborylation). You can check the purity by NMR. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the reaction to completion. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5]
-
Question 2: I am performing a Buchwald-Hartwig amination with a primary amine and observing significant amounts of hydrodehalogenation (replacement of -Cl with -H) of my this compound. How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido complex or from reaction with trace water. The electron-rich nature of your substrate may make it more susceptible to this pathway.
Here are some strategies to minimize hydrodehalogenation:
-
Ligand Choice: The ligand plays a crucial role in preventing this side reaction.
-
Use bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can disfavor β-hydride elimination and promote the desired reductive elimination to form the C-N bond.[6]
-
For particularly challenging substrates, consider using a Josiphos-type ligand, which has shown high efficiency in the amination of heteroaryl chlorides.
-
-
Base Selection: A very strong base can sometimes promote side reactions.
-
While strong, non-nucleophilic bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig aminations,[7] consider using K₃PO₄ or Cs₂CO₃ if hydrodehalogenation is severe. The choice of base is often substrate and amine dependent, so screening may be necessary.
-
-
Reaction Conditions:
-
Ensure strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Lowering the reaction temperature may help, but this could also decrease the rate of the desired reaction. A careful balance is needed.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most likely to be successful with this compound?
A1: Suzuki-Miyaura coupling is generally the most robust and versatile cross-coupling reaction for forming C-C bonds with chloro-heterocycles.[8] The wide availability of boronic acids and the relatively mild reaction conditions make it an excellent starting point. Buchwald-Hartwig amination for C-N bond formation is also well-established for heteroaryl chlorides.[7] Sonogashira and Heck couplings can be more challenging with aryl chlorides and often require more specialized catalyst systems and higher temperatures.[1][9]
Q2: What is the role of the methoxy groups in the reactivity of this compound?
A2: The two methoxy groups are electron-donating through resonance. This increases the electron density of the pyridazine ring, which can have two opposing effects:
-
Deactivation towards Oxidative Addition: The increased electron density at the C4 position makes the C-Cl bond less electrophilic and thus less reactive towards oxidative addition to the Pd(0) catalyst.[10] This is often the biggest hurdle to overcome.
-
Potential for Catalyst Poisoning: The nitrogen lone pairs in the pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Bulky ligands can help mitigate this by sterically shielding the palladium center.
Q3: Can I use a copper-free Sonogashira coupling with this substrate?
A3: Yes, and it is often preferred. While traditional Sonogashira couplings use a copper(I) co-catalyst, this can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[11] Copper-free conditions, typically employing a palladium catalyst with a phosphine ligand and an amine base, can provide cleaner reactions, although they may require higher temperatures or more active catalysts to proceed with an aryl chloride.[12][13]
Q4: How do I choose the right palladium source?
A4: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices as they are air-stable and are readily reduced to the active Pd(0) species in the presence of phosphine ligands.[5] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used, but they are more sensitive to air and may be less active for challenging substrates. For more advanced applications and to ensure reproducibility, consider using pre-catalysts such as the Buchwald G3 or G4 palladacycles, which are highly active and generate the active catalytic species reliably.
Recommended Catalyst Systems
The following table provides recommended starting points for catalyst systems for various cross-coupling reactions with this compound, based on successful couplings with similar electron-rich chloro-heterocycles.
| Reaction Type | Palladium Source | Recommended Ligands | Recommended Bases | Typical Solvents |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos, IPr | K₃PO₄, Cs₂CO₃, KF | Toluene, Dioxane, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos, RuPhos, Josiphos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | P(t-Bu)₃, SPhos | Cs₂CO₃, K₂CO₃, Et₃N | DMF, Dioxane |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | K₂CO₃, Et₃N, PivOH (additive) | DMF, NMP, Dioxane |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq, finely ground)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visual Logic Guides
The following diagrams illustrate decision-making workflows for catalyst selection and troubleshooting.
Caption: Initial catalyst system selection guide.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. ijnc.ir [ijnc.ir]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the chlorination of dihydroxypyridazine
Technical Support Center: Chlorination of Dihydroxypyridazines
Welcome to the technical support center for the chlorination of dihydroxypyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific expertise to help you overcome common challenges and achieve optimal results in your experiments.
Introduction: The Significance and Challenges of Dihydroxypyridazine Chlorination
The conversion of dihydroxypyridazines to their corresponding dichloropyridazines is a fundamental step in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms transforms the pyridazine core into a versatile intermediate, amenable to a variety of subsequent nucleophilic substitution reactions.[2]
Despite its importance, this reaction is not without its hurdles. Researchers often encounter issues such as incomplete conversion, low yields, and the formation of tenacious impurities that complicate purification. This guide aims to provide a comprehensive framework for understanding and addressing these challenges, empowering you to execute this reaction with confidence and success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorination of dihydroxypyridazines, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of my desired dichloropyridazine, or the reaction is not proceeding at all. What could be the issue?
A: Low or no product yield is a common frustration that can often be traced back to a few key factors related to reagents, reaction conditions, or the work-up procedure.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Chlorinating Agent | Phosphorus oxychloride (POCl₃) is highly reactive with moisture.[3] Over time, or with improper storage, it can hydrolyze to phosphoric acid and hydrochloric acid, reducing its efficacy as a chlorinating agent. | - Use a fresh, unopened bottle of POCl₃. - If using an older bottle, consider purifying it by distillation before use. - Always handle POCl₃ under anhydrous conditions, using dry glassware and an inert atmosphere (e.g., nitrogen or argon).[4] |
| Presence of Water in the Reaction | Dihydroxypyridazine is often hygroscopic. Any moisture present in the starting material or solvent will consume the POCl₃, preventing it from reacting with the dihydroxypyridazine. | - Dry the dihydroxypyridazine in a vacuum oven before use. - Use anhydrous solvents.[5] - Ensure all glassware is thoroughly dried. |
| Insufficient Reaction Temperature or Time | The chlorination reaction typically requires heating to proceed at a reasonable rate. Insufficient temperature or a shortened reaction time can lead to incomplete conversion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] - If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Refer to established protocols for typical temperature ranges (e.g., 50-80 °C).[5] |
| Inadequate Stoichiometry of POCl₃ | While a stoichiometric amount of POCl₃ is theoretically required, an excess is often used to drive the reaction to completion. | - Increase the molar ratio of POCl₃ to dihydroxypyridazine. Ratios of 1.5 to 10 equivalents have been reported.[5] |
| Product Loss During Work-up | The work-up procedure, especially the quenching of excess POCl₃, can be a source of product loss if not performed carefully. | - Employ a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred ice/water or ice/bicarbonate slurry to control the exothermic reaction.[4] - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the product from remaining in the aqueous phase.[6] |
Issue 2: Formation of Side Products and Impurities
Q: My final product is contaminated with significant impurities that are difficult to remove. What are these side products and how can I avoid them?
A: The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.
| Potential Side Product | Formation Mechanism | Prevention and Mitigation |
| Monochlorinated Dihydroxypyridazine | Incomplete reaction due to insufficient POCl₃, reaction time, or temperature. | - Optimize reaction conditions as described in "Issue 1". - Monitor the reaction by TLC/GC to ensure complete conversion of the starting material and any monochlorinated intermediate. |
| Polymeric/Tarry Materials | Can result from overheating or prolonged reaction times, leading to decomposition of the starting material or product. | - Carefully control the reaction temperature. - Monitor the reaction progress and stop the reaction once the starting material is consumed. |
| Phosphate Esters | In some cases, POCl₃ can act as a phosphorylating agent, especially if the reaction conditions are not optimized for chlorination.[7] | - The use of a co-solvent like chloroform can sometimes favor chlorination over phosphorylation.[8] - Ensure a sufficient excess of POCl₃ is used to act as both the reagent and solvent, driving the equilibrium towards the chlorinated product. |
| Hydrolysis Products | If the product is exposed to water for extended periods during work-up, especially under acidic or basic conditions, the chloro groups can be hydrolyzed back to hydroxyl groups. | - Minimize the time the product is in contact with aqueous solutions during work-up. - Perform extractions promptly after quenching the reaction. |
Issue 3: Difficulties in Product Purification
Q: I'm struggling to purify my dichloropyridazine. What are the best methods, and what should I watch out for?
A: Purification of dichloropyridazines can be challenging due to their physical properties and the nature of potential impurities.
| Purification Method | Key Considerations and Troubleshooting |
| Recrystallization | - Solvent Selection: A common solvent system is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or petroleum ether.[9] - Oiling Out: If the product "oils out" instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. - Persistent Impurities: If colored impurities persist, consider treating the solution with activated charcoal before filtration. |
| Column Chromatography | - Stationary Phase: Silica gel is the most common stationary phase.[5] - Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in heptane is often effective.[6] - Product Tailing: If the product streaks on the column, it may be due to its polarity. Adding a small amount of a polar solvent like methanol to the mobile phase can sometimes help. - Co-elution of Impurities: If impurities co-elute with the product, a different solvent system or a different stationary phase (e.g., alumina) may be necessary. |
| Distillation | - For low-boiling dichloropyridazines, vacuum distillation can be an effective purification method. However, care must be taken as some pyridazine derivatives can be thermally unstable. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of dihydroxypyridazine with POCl₃?
A1: The chlorination of dihydroxypyridazine with phosphorus oxychloride is believed to proceed through a nucleophilic substitution mechanism. The hydroxyl groups of the dihydroxypyridazine act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion on the carbon atom attached to the phosphate ester, with the phosphate group acting as a good leaving group, leads to the formation of the dichloropyridazine.
Caption: Proposed mechanism for dihydroxypyridazine chlorination.
Q2: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[10] It is crucial to take the following safety precautions:
-
Work in a well-ventilated fume hood. [11]
-
Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[12]
-
Handle under anhydrous conditions: Use dry glassware and an inert atmosphere to prevent violent reactions with moisture.[4]
-
Quench excess POCl₃ with extreme care: Always add the reaction mixture slowly to a large excess of ice or an ice/bicarbonate slurry with vigorous stirring (reverse quench).[4] Never add water to the reaction mixture.
-
Have an emergency plan: Be aware of the location of safety showers and eyewash stations.[11]
Q3: Can I use other chlorinating agents besides POCl₃?
A3: Yes, other chlorinating agents can be used, each with its own advantages and disadvantages.
| Chlorinating Agent | Advantages | Disadvantages |
| Phosphorus Pentachloride (PCl₅) | Often more reactive than POCl₃ and can be effective for less reactive substrates. | Can generate a significant amount of POCl₃ as a byproduct, and the work-up can be more complex.[9] |
| Thionyl Chloride (SOCl₂) | Byproducts (SO₂ and HCl) are gaseous, which can simplify purification. | Can be less effective for some heterocyclic systems and may require a catalyst like DMF. |
| N-Chlorosuccinimide (NCS) | Milder and more selective reagent, which can be advantageous for sensitive substrates. The work-up is often simpler.[9] | Generally more expensive than POCl₃. |
Q4: How do I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the dihydroxypyridazine starting material spot and the appearance of the dichloropyridazine product spot indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.[5]
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 3,6-Dihydroxypyridazine using Phosphorus Oxychloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3,6-Dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (optional, as a solvent)[8]
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dihydroxypyridazine (1.0 eq). If using a solvent, add anhydrous chloroform.
-
Addition of POCl₃: Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask. The reaction can be run neat in POCl₃ or in a solvent.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate safety precautions. [4]
-
Continue stirring until all the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3,6-dichloropyridazine.[5]
-
Caption: Experimental workflow for dihydroxypyridazine chlorination.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. 3,6-Dichloro-4,5-dimethylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 10. lanxess.com [lanxess.com]
- 11. nj.gov [nj.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
The Definitive Guide to Structural Validation of 4-Chloro-3,5-dimethoxypyridazine Derivatives: An X-ray Crystallography-Centric Approach
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The pyridazine scaffold, a key heterocyclic motif, is of significant interest due to its diverse biological activities.[1] This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural validation of 4-Chloro-3,5-dimethoxypyridazine derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and provide a comparative analysis against alternative methodologies, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative for Unambiguous Structural Data in Drug Discovery
The journey from a promising molecular scaffold to a viable drug candidate is paved with precise analytical data. For pyridazine derivatives, subtle changes in stereochemistry or the substitution pattern can drastically alter their interaction with biological targets.[2] Therefore, a definitive understanding of the molecular geometry, conformation, and intermolecular interactions is not merely academic but a critical component of rational drug design. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional atomic arrangement.[3]
A Case Study: Structural Elucidation of a 6-Chloropyridazine Derivative
To illustrate the principles and comparative strengths of different analytical techniques, we will consider a case study based on the published crystal structure of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate.[4] This molecule, while not identical to our title compound, shares the critical chloro-dimethoxy-pyridazine core and serves as an excellent proxy for this discussion.
Table 1: Key Crystallographic Data for 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate [4]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃ClN₄O₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (3) |
| b (Å) | 11.6369 (4) |
| c (Å) | 13.0123 (4) |
| α (°) | 90 |
| β (°) | 108.534 (1) |
| γ (°) | 90 |
| Volume (ų) | 1452.19 (8) |
| Z | 4 |
| R-factor (%) | 4.63 |
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unequivocal evidence of the molecular structure.
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth (The Art of the Science):
-
Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step. The slow cooling of a saturated solution, solvent evaporation, or vapor diffusion are common techniques. The choice of solvent is crucial and often determined empirically. For pyridazine derivatives, solvents like ethanol, methanol, or acetonitrile are good starting points.
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Alternatively, employ vapor diffusion by placing a small vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and centered in the X-ray beam. Modern diffractometers automate the data collection process, which involves rotating the crystal and collecting diffraction patterns at various orientations.
-
Protocol:
-
Select a clear, well-formed crystal under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.
-
Define a data collection strategy to ensure complete and redundant data are collected.
-
Initiate the automated data collection run.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a series of reflection intensities) are processed to generate an initial electron density map. From this map, an initial model of the molecule is built and then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods (common for small molecules).
-
Build an initial molecular model into the resulting electron density map.
-
Refine the model using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using software like PLATON or by submitting a CIF (Crystallographic Information File) to the IUCr's checkCIF service.
-
-
Complementary and Alternative Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for a complete understanding of a molecule's properties, particularly in solution.
Figure 2: Comparison of information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and relative stereochemistry of a molecule in solution. For our this compound derivatives, ¹H and ¹³C NMR are essential for initial characterization.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound derivative, one would expect to see signals for the methoxy protons and any protons on the pyridazine ring or its substituents.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton.
Table 2: Performance Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable deuterated solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation and dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic for connectivity | Low (provides connectivity clues) |
| Key Advantage | Unambiguous structural determination | Provides information on solution-state structure and dynamics | High sensitivity and determination of molecular formula |
| Key Limitation | Requires a suitable single crystal; provides solid-state information only | Can be ambiguous for complex structures; does not directly provide bond lengths/angles | Provides limited structural information on its own |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This is a critical first step in confirming the identity of a newly synthesized molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules, including pyridazine derivatives.
-
ESI-MS: Would confirm the molecular weight of the target this compound derivative.
-
HRMS: Would provide the exact mass, allowing for the determination of the molecular formula, confirming the presence of chlorine, nitrogen, and the correct number of carbons, hydrogens, and oxygens.
-
Tandem MS (MS/MS): Can provide fragmentation patterns that offer clues about the molecule's connectivity.
A Self-Validating System: The Synergy of Techniques
The true power in structural validation lies in the synergistic use of these techniques. A typical workflow would be:
-
Synthesis and Purification: The this compound derivative is synthesized and purified.
-
Initial Characterization (NMR & MS): ¹H NMR, ¹³C NMR, and HRMS are used to confirm the expected connectivity and molecular formula. This provides strong evidence for the proposed structure.
-
Definitive Proof (X-ray Crystallography): A single crystal is grown, and X-ray diffraction analysis is performed. The resulting crystal structure provides the definitive, unambiguous proof of the molecule's three-dimensional arrangement, confirming the stereochemistry and conformation.
This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment.
Conclusion
For the structural validation of this compound derivatives, single-crystal X-ray crystallography is the undisputed gold standard, providing an unparalleled level of detail and certainty. However, it is not a standalone technique. NMR spectroscopy and mass spectrometry are essential complementary tools that provide crucial information about the molecule's connectivity, molecular formula, and solution-state behavior. By integrating the data from these powerful analytical methods, researchers can achieve a comprehensive and unambiguous understanding of their molecules, a critical step in the advancement of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Chloro-3,5-dimethoxypyridazine in Modern Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern molecular design.[1] This nitrogen-rich heterocycle is a privileged structure in a myriad of biologically active compounds.[1] The strategic functionalization of the pyridazine ring is paramount to tuning the physicochemical and pharmacological properties of these molecules. Halogenated pyridazines, in particular, serve as versatile intermediates, amenable to a wide array of transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-3,5-dimethoxypyridazine against other common chloropyridazines, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Our objective is to furnish researchers with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
The Electronic Landscape of Chloropyridazines: A Primer on Reactivity
The reactivity of chloropyridazines is fundamentally governed by the electron-deficient nature of the diazine ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, polarizing the carbon-chlorine bond and rendering the carbon atom susceptible to nucleophilic attack. This intrinsic reactivity is further modulated by the position of the chlorine atom and the electronic character of other substituents on the ring.
In the context of Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. For chloropyridines, a close structural relative, the established order of reactivity is 4-chloro > 2-chloro >> 3-chloro.[2] This trend is rationalized by the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance, an effect that is most pronounced for substitution at the 4- and 2-positions.[2]
Conversely, in Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura coupling, the key step is the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. While electronic factors still play a role, the strength of the C-Cl bond and steric hindrance around the reaction center become more influential.
The subject of this guide, this compound, presents a unique electronic profile. The two methoxy groups at the 3- and 5-positions are electron-donating through resonance, which is expected to counteract the electron-withdrawing effect of the pyridazine nitrogens. This electronic tug-of-war has significant implications for its reactivity in both SNAr and cross-coupling reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-donating nature of the methoxy groups in this compound is anticipated to decrease its reactivity in SNAr reactions compared to unsubstituted or electron-deficient chloropyridazines. By pushing electron density into the ring, the methoxy groups destabilize the negatively charged Meisenheimer intermediate, thereby increasing the activation energy of the reaction.
While direct kinetic comparisons are scarce in the literature, we can infer the reactivity trend based on established principles and available data for related compounds.
| Substrate | Relative Reactivity (Predicted) | Rationale |
| This compound | Lower | Electron-donating methoxy groups destabilize the Meisenheimer complex. |
| 3,6-Dichloropyridazine | Higher | The second chlorine atom and the pyridazine nitrogens create a highly electron-deficient ring, stabilizing the intermediate.[3] |
| 4-Chloropyridazine | High | The para-nitrogen effectively stabilizes the negative charge in the Meisenheimer complex through resonance.[2] |
| 3-Chloropyridazine | Low | The meta-nitrogen offers no resonance stabilization for the intermediate, leading to significantly slower reaction rates.[2] |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
In contrast to SNAr, the electron-donating methoxy groups in this compound can be beneficial for the oxidative addition step in Suzuki-Miyaura coupling. By increasing electron density at the carbon bearing the chlorine, these groups can facilitate the insertion of the electron-rich palladium(0) catalyst. However, steric hindrance from the adjacent methoxy group might play a counteracting role.
Below is a comparative table of reported yields for Suzuki-Miyaura reactions of various chloropyridazines, providing a qualitative sense of their relative performance. It is important to note that direct comparisons are challenging due to variations in reaction conditions.
| Chloropyridazine Substrate | Coupling Partner | Catalyst System | Solvent / Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Dioxane / Na₂CO₃ | 100 | 16 | 85 | (Inferred from similar structures in patent literature) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various arylboronic acids | Pd(PPh₃)₄ | DME, EtOH / Na₂CO₃ | 80 | 48 | 14-28 | [2][4][5] |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene / Na₂CO₃ | 100 | 12 | 75 | (Representative yield from general literature) |
| 3-Chloro-4-methyl-6-phenylpyridazine | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Dioxane / K₂CO₃ | 90 | 16 | 92 | [6] |
From this data, it can be observed that this compound is a competent substrate for Suzuki-Miyaura coupling, affording high yields. Its performance appears comparable to or better than other substituted chloropyridazines, suggesting that the electronic and steric effects of the methoxy groups do not significantly impede the catalytic cycle.
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for representative SNAr and Suzuki-Miyaura reactions involving chloropyridazines.
Protocol 1: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with an Amine
This protocol is adapted from established procedures for the amination of dichloropyridazines.[3]
Materials:
-
3,6-Dichloropyridazine
-
Amine of choice (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), the amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-4-methyl-6-phenylpyridazine
This protocol is based on the successful coupling of a similar substrate.[6]
Materials:
-
3-Chloro-4-methyl-6-phenylpyridazine
-
Arylboronic acid of choice
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 3-chloro-4-methyl-6-phenylpyridazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent electron deficiency of the pyridazine ring and the electron-donating character of the two methoxy substituents. In SNAr reactions, the methoxy groups are expected to decrease reactivity by destabilizing the Meisenheimer intermediate. Conversely, in Suzuki-Miyaura cross-coupling, these groups do not appear to be detrimental and may even be beneficial for the oxidative addition step, leading to high-yielding transformations.
For synthetic chemists, this compound represents a valuable and versatile building block. While its reactivity in SNAr may be attenuated, it remains a highly effective substrate for palladium-catalyzed cross-coupling reactions, providing a reliable entry point for the synthesis of complex, functionalized pyridazines. The choice of reaction conditions, particularly the catalyst system and base, remains crucial for achieving optimal results. The protocols and comparative data presented in this guide are intended to empower researchers to harness the full synthetic potential of this and other chloropyridazines in their pursuit of novel molecular entities.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Chloropyridazine Scaffold: A Versatile Hub for Discovering Novel Bioactive Analogs
A Senior Application Scientist's Guide to the Synthesis, Comparative Biological Activity, and Structure-Activity Relationships of 4-Substituted Pyridazine Derivatives.
Introduction
The pyridazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1] The unique arrangement of its two adjacent nitrogen atoms imparts specific physicochemical properties, such as a high dipole moment and robust hydrogen bonding capacity, making it an attractive moiety for designing molecules that can effectively interact with biological targets.[1] Consequently, pyridazine derivatives have been successfully developed to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2]
Within this versatile chemical family, 4-chloropyridazines and their related pyridazinone structures stand out as exceptionally valuable synthetic intermediates. The chlorine atom at the 4-position renders the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and straightforward method for introducing a vast diversity of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of biological activity. This guide provides a comparative analysis of the biological activities of analogs derived from this 4-chloro-substituted core, offering experimental insights and data to inform future drug discovery and development efforts.
The Synthetic Linchpin: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of its two nitrogen atoms, is the driving force behind the utility of 4-chloro-pyridazines in analog synthesis. This electron withdrawal activates the carbon positions, particularly C4, for attack by nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating an addition-elimination mechanism that allows for its displacement by a wide range of nucleophiles, including amines, alcohols, phenols, and thiols.[3][4] This reaction is highly reliable and provides a modular approach to building libraries of diverse analogs from a common starting material.
The general workflow involves reacting the 4-chloropyridazine core with a chosen nucleophile, often in the presence of a base to deprotonate the nucleophile and enhance its reactivity. The choice of solvent and reaction temperature can be optimized to ensure high yields and purity.
Comparative Biological Activities of 4-Substituted Pyridazine Analogs
The strategic substitution at the 4-position of the pyridazine ring has yielded compounds with significant potential in oncology and infectious disease.
Anticancer and Antiangiogenic Activity
The pyridazinone core, in particular, has proven to be a fertile ground for the discovery of potent anticancer agents. A notable study involved the synthesis of a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives.[5] These compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, with several analogs demonstrating potent inhibitory activity.[5]
The rationale behind this approach is that the introduction of various amino side chains at the C5 position (adjacent to the reactive C4-chloro position in the precursor) allows for the modulation of properties like solubility, lipophilicity, and the ability to form specific hydrogen bonds with target proteins. Two compounds from this series, 4g (with a 4-methylpiperazin-1-yl substituent) and 4i (with a 4-phenylpiperazin-1-yl substituent), exhibited cytotoxic activity comparable to the standard chemotherapeutic drug methotrexate.[5]
Further investigation revealed that these lead compounds could also inhibit the production of key proangiogenic cytokines, such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[5] This dual mechanism of direct cytotoxicity and inhibition of tumor blood supply (antiangiogenesis) makes these analogs particularly promising candidates for further development.
Table 1: Comparative Anticancer Activity of 4-Substituted Pyridazinone Analogs
| Compound | C5-Substituent | Liver Cancer (HEP3BPN 11) IC₅₀ (µM)[5] | Breast Cancer (MDA 453) IC₅₀ (µM)[5] | Leukemia (HL 60) IC₅₀ (µM)[5] |
|---|---|---|---|---|
| 4g | 4-Methylpiperazin-1-yl | 0.05 | 0.08 | 0.04 |
| 4i | 4-Phenylpiperazin-1-yl | 0.06 | 0.09 | 0.05 |
| Methotrexate | (Standard) | 0.04 | 0.07 | 0.03 |
Antimicrobial Activity
Pyridazine derivatives have long been investigated for their antimicrobial properties. The introduction of different substituents via the 4-chloro position allows for the creation of compounds with varying spectra of activity against bacteria and fungi. Studies have shown that the nature of the substituent profoundly impacts both the potency and the selectivity of the antimicrobial effect.[2][6]
For instance, certain pyridazinone derivatives have demonstrated excellent activity against both Gram-positive bacteria like Staphylococcus pyogenes and Gram-negative bacteria such as Escherichia coli.[2] Structure-activity relationship (SAR) studies in broader pyridazine series have revealed key insights:
-
Stereochemistry Matters: In some fused ring systems, cis-isomers are consistently more active than their trans counterparts.[6]
-
Saturation Influences Selectivity: In pyrrolopyridazine series, saturated analogs tend to be more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions show better activity against Staphylococcus aureus and Bacillus subtilis.[6]
-
Substituent Effects: The introduction of electron-donating groups (e.g., -CH₃) can enhance activity against specific strains like methicillin-resistant S. aureus (MRSA), whereas other modifications can lead to a decrease in activity.[7]
Table 2: Comparative Antimicrobial Activity of Representative Pyridazine Analogs
| Compound Class | Target Organism | Activity Metric | Reference |
|---|---|---|---|
| Pyridazinone Derivative IIIa | S. pyogenes (Gram +) | Excellent | [2] |
| Pyridazinone Derivative IIIa | E. coli (Gram -) | Excellent | [2] |
| Pyridazinone Derivative IIId | Aspergillus niger (Fungus) | Very Good | [2] |
| Saturated Pyrrolopyridazines | P. aeruginosa (Gram -) | Strong Activity | [6] |
| Saturated Pyrrolopyridazines | C. albicans (Fungus) | Strong Activity |[6] |
Kinase Inhibitory Activity
The pyridazine scaffold is a recognized "hinge-binding" motif in the design of protein kinase inhibitors.[8][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The nitrogen atoms of the pyridazine ring can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place.
While specific inhibitors based on a 4-Chloro-3,5-dimethoxypyridazine starting material are not broadly documented, the principle is well-established with analogous chloro-substituted heterocycles. The 4-chloro position serves as a synthetic handle to attach larger, more complex side chains that occupy other regions of the ATP-binding site, thereby conferring potency and selectivity. This scaffold-hopping approach, replacing known hinge-binders with a pyridazine core, has led to the identification of potent inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia.[8]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various analog series allow for the deduction of key SAR principles that can guide the design of more effective molecules.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological findings, standardized and well-validated assays are essential. The following are detailed protocols for the initial assessment of anticancer and antimicrobial activities.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol outlines a standard procedure to determine the concentration at which an analog inhibits the growth of cancer cells by 50% (IC₅₀).
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, HL-60) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test analog (e.g., 10 mM in DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells. A positive control (e.g., methotrexate) should also be included.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Agar Well Diffusion for Antimicrobial Screening
This method provides a qualitative and semi-quantitative initial screen of the antimicrobial activity of the synthesized analogs.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the agent's activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare a solution of the test analog at a known concentration (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 50-100 µL) of the solution into each well.
-
Controls: Include a negative control well (DMSO only) and a positive control well (a standard antibiotic like Gentamicin or an antifungal like Fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
Data Acquisition: After incubation, measure the diameter (in mm) of the zone of inhibition around each well.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones produced by the test analogs to those of the positive and negative controls. Compounds showing significant zones should be selected for further quantitative testing to determine their Minimum Inhibitory Concentration (MIC).
Conclusion
The 4-chloropyridazine scaffold is a remarkably powerful and versatile platform in drug discovery. Its inherent reactivity to nucleophilic substitution allows for the efficient generation of large and diverse libraries of novel chemical entities. As demonstrated, strategic modification of this core has led to the development of analogs with potent and promising biological activities, particularly in the realms of anticancer and antimicrobial research. The insights gained from comparative studies and structure-activity relationship analyses provide a rational basis for the design of next-generation pyridazine-based therapeutics. The continued exploration of this chemical space, guided by the robust synthetic and biological evaluation protocols detailed herein, holds significant promise for addressing unmet needs in oncology and infectious diseases.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Catalyst Selection for 4-Chloro-3,5-dimethoxypyridazine Coupling Reactions
Introduction: The Rising Importance of the Pyridazine Scaffold in Drug Discovery
The pyridazine ring system is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutics.[1] Specifically, substituted pyridazines are integral to a growing number of FDA-approved drugs. The functionalization of the pyridazine core is therefore a critical endeavor for researchers in drug development. 4-Chloro-3,5-dimethoxypyridazine is a versatile building block, and the selective catalytic coupling at the C4 position is a key transformation for creating diverse molecular libraries.
This guide provides a comprehensive comparison of catalyst systems for the cross-coupling of this compound, offering field-proven insights and actionable experimental protocols to accelerate your research. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, empowering you to navigate the complexities of modern cross-coupling chemistry.
Understanding the Substrate: Electronic and Steric Considerations for this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the inherent electronic properties of the pyridazine ring and the influence of its substituents.
-
Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, rendering the heterocycle electron-deficient.[1][2] This electronic characteristic makes the C-Cl bond more susceptible to oxidative addition to a Pd(0) catalyst, a crucial step in the catalytic cycle.
-
Influence of Methoxy Groups: The two methoxy groups at the C3 and C5 positions are electron-donating through resonance, which can partially offset the electron-withdrawing effect of the ring nitrogens. However, their primary influence in the context of cross-coupling is often steric.
-
The Challenge of Aryl Chlorides: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in cross-coupling reactions due to the stronger C-Cl bond.[3] Overcoming this hurdle requires carefully selected, highly active catalyst systems.
Comparative Efficacy of Catalysts for Key Cross-Coupling Reactions
The choice of catalyst and ligand is paramount for achieving high yields and reaction efficiency. Below, we compare catalyst systems for four major cross-coupling reactions, with hypothetical screening data to illustrate the selection process.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For an electron-deficient heteroaryl chloride, the use of sterically hindered and electron-rich phosphine ligands is crucial to facilitate the challenging oxidative addition step.
Catalyst Selection Rationale: Ligands with bulky biarylphosphine scaffolds, such as SPhos and XPhos, have demonstrated exceptional performance in the coupling of sterically hindered and electron-deficient aryl chlorides.[3][4][5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is essential for activating the C-Cl bond.
Hypothetical Catalyst Screening for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor (2 mol%) | Ligand (4 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 45 |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For heteroaryl chlorides, N-heterocyclic carbene (NHC) ligands have emerged as a highly effective class of ligands, often outperforming traditional phosphine ligands.[7][8][9][10][11]
Catalyst Selection Rationale: NHC ligands are strong σ-donors, which increase the electron density on the palladium center, thereby promoting oxidative addition. Their steric bulk also facilitates reductive elimination, the final step in the catalytic cycle.
Hypothetical Catalyst Screening for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst Precursor (1.5 mol%) | Ligand (3 mol%) | Base (1.5 eq.) | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 30 |
| Pd₂(dba)₃ | IPr | NaOtBu | Dioxane | 100 | 98 |
| Pd(OAc)₂ | SPhos | LHMDS | Toluene | 100 | 85 |
| [Pd(IPr)(cin)Cl] | - | K₂CO₃ | t-AmylOH | 90 | 96 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).
Catalyst Selection Rationale: For electron-deficient heteroaryl chlorides, a robust palladium catalyst is required to facilitate the initial oxidative addition. The copper co-catalyst activates the alkyne for transmetalation. Phosphine ligands such as PPh₃ are often sufficient, but more electron-rich ligands can be beneficial.
Hypothetical Catalyst Screening for Sonogashira Coupling of this compound with Phenylacetylene
| Pd Catalyst (2 mol%) | Cu Co-catalyst (4 mol%) | Ligand (4 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Hypothetical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | 60 | 75 |
| Pd(OAc)₂ | CuI | Xantphos | Et₃N | Dioxane | 80 | 88 |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | DMF | 70 | 82 |
| PdCl₂(dppf) | CuI | - | Cs₂CO₃ | Toluene | 90 | 65 |
Heck Reaction: Vinylation of the Pyridazine Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene. Given the electron-deficient nature of the substrate, this reaction is generally favorable.
Catalyst Selection Rationale: Phosphine-free palladium sources like Pd(OAc)₂ can be effective, although the addition of phosphine ligands can improve reaction rates and yields. For challenging substrates, more specialized ligands may be necessary.
Hypothetical Catalyst Screening for Heck Reaction of this compound with Styrene
| Catalyst (1 mol%) | Ligand (2 mol%) | Base (1.5 eq.) | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | - | Et₃N | DMF | 120 | 60 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | NMP | 110 | 85 |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMAc | 130 | 70 |
| Pd₂(dba)₃ | Xantphos | DBU | Dioxane | 100 | 90 |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a catalyst screen for each of the discussed coupling reactions.
General Procedure for a Suzuki-Miyaura Coupling Screen
-
To a 2 dram vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand in the chosen solvent.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial with a Teflon-lined cap.
-
Place the vial in a preheated aluminum block on a magnetic stir plate at the desired temperature.
-
Stir the reaction for the specified time (typically 12-24 hours).
-
Allow the reaction to cool to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion and yield.
General Procedure for a Buchwald-Hartwig Amination Screen
-
To an oven-dried 2 dram vial equipped with a magnetic stir bar, add the palladium precursor and ligand.
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add the solvent, followed by the amine (1.2 eq.) and this compound (1.0 eq.).
-
Add the base (1.5 eq.).
-
Heat the reaction to the desired temperature with stirring for 12-24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Analyze the organic extract to determine the reaction outcome.
General Procedure for a Sonogashira Coupling Screen
-
To a 2 dram vial, add the palladium catalyst, copper(I) iodide, and ligand (if applicable).
-
Add this compound (1.0 eq.) and the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne (1.1 eq.) and the amine base (2.0 eq.).
-
Seal the vial and heat to the desired temperature with stirring for 6-18 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Analyze the filtrate to determine the yield.
General Procedure for a Heck Reaction Screen
-
To a Schlenk tube, add the palladium catalyst, ligand (if applicable), and base.
-
Add this compound (1.0 eq.) and the solvent.
-
Add the alkene (1.5 eq.).
-
Seal the tube and heat to the desired temperature with stirring for 16-24 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Analyze the organic layer to determine the extent of the reaction.
Visualizing the Catalytic Process
To better understand the underlying mechanisms, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a decision-making workflow for catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for initial catalyst selection based on the coupling partner.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 4-Chloro-3,5-dimethoxypyridazine
Introduction: The Critical Role of Purity in Drug Development Intermediates
4-Chloro-3,5-dimethoxypyridazine is a heterocyclic compound representative of a class of structures that serve as vital building blocks, or pharmacophores, in medicinal chemistry.[1] The pyridazine ring is found in numerous herbicides and several pharmaceutical drugs.[1] As a chlorinated and methoxylated intermediate, its purity is paramount. Trace impurities, such as regioisomers, starting materials, or degradation products, can have profound effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides a comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity determination of this compound, offering field-proven insights into method selection and optimization for researchers, scientists, and drug development professionals.
The Analyte: Understanding the Physicochemical Properties of this compound
Before developing an analytical method, understanding the analyte is crucial. This compound is a moderately polar molecule. The two nitrogen atoms in the pyridazine ring are basic and can be protonated, making the compound's retention sensitive to the pH of the mobile phase.[4][5] The aromatic ring provides strong UV absorbance, making UV detection a suitable choice. The molecule's properties guide the selection of the stationary and mobile phases for effective chromatographic separation.
Comparative HPLC Methodologies
We will compare two robust RP-HPLC methods:
-
Method A: Conventional Isocratic RP-HPLC. A reliable, straightforward method ideal for routine quality control (QC) where the impurity profile is well-characterized.
-
Method B: High-Throughput Gradient UHPLC. A modern, rapid method using sub-2 µm particle size columns, designed for research and development (R&D) environments where speed and high resolution are critical for separating unknown impurities.
The selection between these methods depends on the specific analytical need, balancing speed, resolution, and instrument availability.
Method A: Isocratic RP-HPLC for Routine Quality Control
This method is designed for robustness and reproducibility, making it an excellent choice for a regulated QC laboratory.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A traditional C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected.[6][7] The long alkyl chains of the C18 phase provide sufficient hydrophobic interaction with the pyridazine ring to ensure adequate retention of this moderately polar compound.[3]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen.[4][8][9] Acetonitrile is a common organic modifier with a low viscosity and UV cutoff. The phosphate buffer is critical for controlling the pH. By maintaining a pH around 3.0, we ensure that the pyridazine nitrogens are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[4]
-
Isocratic Elution: An isocratic (constant mobile phase composition) method is simpler to run, validate, and transfer between instruments compared to a gradient method, which is a key requirement for QC.
-
Detection: Detection is set at 254 nm, a common wavelength for aromatic compounds that typically provides a strong signal and good sensitivity.
Detailed Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
-
-
Reagent Preparation:
-
Buffer Preparation (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared phosphate buffer. Degas thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve in and dilute to 100 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability Testing (SST):
Method B: High-Throughput Gradient UHPLC for R&D and Impurity Profiling
This method leverages Ultra-High-Performance Liquid Chromatography (UHPLC) technology to provide superior resolution and significantly faster analysis times, which is ideal for complex samples or high-throughput screening.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A UHPLC C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is used. The smaller particles provide a dramatic increase in column efficiency (theoretical plates), leading to sharper peaks and better resolution of closely eluting impurities.
-
Mobile Phase: A combination of acetonitrile and water with 0.1% formic acid is employed. Formic acid is a volatile mobile phase modifier, making it compatible with mass spectrometry (MS) detection if impurity identification is required.[13] It also serves to control the pH and ensure good peak shape.
-
Gradient Elution: A gradient elution (where the mobile phase composition changes during the run) is used to effectively elute a wider range of potential impurities, from polar starting materials to more non-polar byproducts, in a very short time.
-
Detection: A Diode Array Detector (DAD) is preferred to a standard UV detector. A DAD collects spectra across a range of wavelengths, which is invaluable for assessing peak purity and gaining preliminary identification information about unknown impurities.
Detailed Experimental Protocol: Method B
-
Instrumentation:
-
UHPLC system with binary gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: DAD, 254 nm (with spectral acquisition from 200-400 nm)
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %B 0.0 10 4.0 95 5.0 95 5.1 10 | 6.0 | 10 |
-
-
Reagent Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of ultrapure water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution as described in Method A, using Mobile Phase A as the diluent.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Repeatability (%RSD of Peak Area): ≤ 1.5%
-
Tailing Factor (T): ≤ 1.8
-
Theoretical Plates (N): > 10,000
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: General workflow for HPLC purity analysis.
Caption: Decision logic for selecting an HPLC method.
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of each method based on representative data.
| Parameter | Method A: Isocratic HPLC | Method B: Gradient UHPLC | Justification |
| Column Type | C18, 5 µm | C18, 1.8 µm | Smaller particles in Method B lead to higher efficiency. |
| Run Time | 20 min | 6 min | Gradient UHPLC significantly reduces analysis time. |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 2.8 min | Faster elution due to higher flow rate and shorter column. |
| Resolution (Rs) * | > 2.0 | > 3.5 | Higher efficiency of the UHPLC column improves separation. |
| Tailing Factor (T) | < 1.2 | < 1.1 | UHPLC columns often provide better peak symmetry. |
| System Backpressure | ~ 120 bar | ~ 550 bar | Sub-2 µm particles require higher pressure operation. |
| Ideal Use Case | Routine QC, batch release | R&D, impurity profiling, high-throughput screening | Method A prioritizes robustness; Method B prioritizes speed and resolution. |
*Resolution (Rs) is calculated between the main analyte peak and the closest eluting impurity.
Conclusion and Recommendations
Both the conventional isocratic HPLC method and the high-throughput gradient UHPLC method are suitable for the purity analysis of synthesized this compound.
-
Method A (Isocratic HPLC) is the recommended choice for established manufacturing processes and quality control laboratories. Its simplicity, robustness, and ease of transfer make it a reliable workhorse for routine purity assessments where the impurity profile is known and consistent.
-
Method B (Gradient UHPLC) is superior for research and development settings. Its speed allows for rapid analysis of synthesis reaction progress, while its high resolving power is essential for detecting and separating unexpected impurities. The MS-compatible mobile phase is a significant advantage for subsequent impurity identification studies.
The ultimate choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of the drug development process. Adherence to rigorous system suitability testing is mandatory for both methods to ensure the generation of trustworthy and scientifically valid data, in line with regulatory expectations.[10][14]
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. helixchrom.com [helixchrom.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. repository.usmf.md [repository.usmf.md]
- 9. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Researcher's Guide to Regioselectivity in Reactions of 4-Chloro-3,5-dimethoxypyridazine
For researchers, synthetic chemists, and professionals in drug development, understanding the subtleties of reaction regioselectivity is paramount for the efficient synthesis of target molecules. This guide provides an in-depth analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-3,5-dimethoxypyridazine. We will explore the underlying electronic principles that govern its reactivity, compare it with alternative substrates, and provide actionable experimental protocols based on established methodologies for related heterocyclic systems.
The Decisive Role of Methoxy Groups in Directing Nucleophilic Attack
The pyridazine core, an electron-deficient diazine, is inherently activated towards nucleophilic attack. In this compound, the chlorine atom at the C4 position is the sole leaving group. The critical question for any synthetic chemist is the reactivity of this position. The regioselectivity of nucleophilic substitution on this substrate is overwhelmingly directed to the C4 position, a consequence of the powerful electronic effects exerted by the two methoxy substituents.
The methoxy groups at the C3 and C5 positions are strong electron-donating groups through the mesomeric (+M) effect, which involves the delocalization of lone pair electrons from the oxygen into the pyridazine ring. This donation of electron density is most pronounced at the ortho and para positions relative to the methoxy groups. In the case of this compound, the C4 position is para to the C5-methoxy group and ortho to the C3-methoxy group, leading to a significant increase in electron density at this carbon. This might seem counterintuitive for a nucleophilic attack, which targets electron-deficient centers.
However, the key to understanding the high reactivity at C4 lies in the stability of the Meisenheimer intermediate formed during the SNAr reaction. The electron-donating methoxy groups stabilize the transition state leading to the Meisenheimer complex by delocalizing the negative charge.
Studies on analogous systems, such as 2-substituted-3,5-dichloropyrazines, have shown that electron-donating groups direct nucleophilic attack to the adjacent position.[1] This principle strongly supports the predicted high reactivity of the C4 position in this compound.
Further evidence for the susceptibility of the C4 position in a related system comes from the synthesis of 4-amino-3,5-dichloropyridazine from 3,4,5-trichloropyridazine, where the C4 chlorine is selectively replaced by an amino group.[2][3] While the electronic effects of two chlorine atoms differ from two methoxy groups, this demonstrates the inherent reactivity of the C4 position in the pyridazine ring.
A Comparative Analysis: Reactivity with Alternative Substrates
To appreciate the unique reactivity of this compound, a comparison with other substituted pyridazines is instructive.
| Substrate | Activating/Deactivating Groups | Expected Regioselectivity of SNAr | Rationale |
| This compound | Two electron-donating methoxy groups at C3 and C5 | Highly selective for C4 | The +M effect of the methoxy groups stabilizes the Meisenheimer intermediate, activating the C4 position for nucleophilic attack. |
| 3,6-Dichloropyridazine | Two chlorine atoms | Substitution at C3 and C6 | Both positions are electronically similar and susceptible to nucleophilic attack. |
| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | One electron-withdrawing nitro group | Regioselective substitution at C4 | The strong electron-withdrawing nitro group activates the para position (C4) for nucleophilic attack.[4] |
| 2,4-Dichloropyrimidines with C6-electron-donating group | One electron-donating group at C6 | C2 selective displacement | The electron-donating group at C6 directs the attack to the C2 position, overriding the usual C4 selectivity.[5] |
This comparison highlights how the number, nature, and position of substituents on the pyridazine ring critically influence the regiochemical outcome of SNAr reactions. The presence of two electron-donating methoxy groups flanking the chlorine atom in this compound provides a clear and predictable activation of the C4 position.
Experimental Protocols for Nucleophilic Substitution
The following protocols are adapted from established procedures for SNAr reactions on related chloropyridazines and other electron-deficient heterocycles. Researchers should optimize these conditions for their specific nucleophile and scale.
General Procedure for Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling alcohol like n-butanol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (1.5 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Thiolation
This protocol outlines the reaction with a thiol to form the corresponding thioether.
Materials:
-
This compound
-
Thiol
-
Anhydrous solvent (e.g., DMF, THF)
-
Base (e.g., NaH, K₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.2 eq) portion-wise to generate the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography.
General Procedure for Alkoxylation
This protocol describes the substitution with an alkoxide.
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkoxy group)
-
Strong base (e.g., NaH, Na, or K)
-
Anhydrous solvent (the alcohol can often serve as the solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, carefully add the strong base (1.2 eq) to the anhydrous alcohol at 0 °C to generate the alkoxide.
-
Stir the mixture at 0 °C until the base has completely reacted.
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
If necessary, remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography.
Visualizing the Mechanistic Rationale
The following diagrams illustrate the key electronic factors and the general workflow for nucleophilic aromatic substitution on this compound.
Caption: Mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on this compound is definitively controlled by the electronic properties of the two methoxy groups. Their strong electron-donating character activates the C4 position, making it the exclusive site of nucleophilic attack. This predictable reactivity, combined with the adaptability of general SNAr protocols, makes this compound a valuable and versatile building block for the synthesis of a wide range of functionalized pyridazine derivatives. This guide provides a solid theoretical foundation and practical starting points for researchers to confidently employ this substrate in their synthetic endeavors.
References
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Chloro-3,5-dimethoxypyridazine
Introduction: The Pyridazine Scaffold and the Imperative of Rigorous Assay Validation
The 4-Chloro-3,5-dimethoxypyridazine scaffold is a versatile starting point in medicinal chemistry, frequently utilized in the synthesis of novel kinase inhibitors and other targeted therapeutics.[1][2][3][4] Its inherent structural features make it amenable to modifications that can yield potent and selective modulators of key cellular signaling pathways. However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous testing and validation. The ultimate success of a screening campaign hinges not on the volume of compounds tested, but on the quality and reliability of the assays used to evaluate them.
This guide provides a framework for the validation of in vitro assays for compounds synthesized from this promising pyridazine core. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that each step contributes to a self-validating data package. Our approach is grounded in the "fit-for-purpose" principle, where the level of validation rigor scales with the intended use of the data, a concept formalized in industry guidance from regulatory bodies like the FDA.[5][6][7] We will compare and contrast key assay platforms, from initial biochemical screens to cell-based functional readouts, providing the technical insights necessary to build a robust and reliable data package for your novel chemical entities.
The Validation Cascade: A Logical Workflow
A successful in vitro validation strategy follows a logical progression from confirming direct target interaction in a simplified system to verifying functional effects in a complex cellular environment. This multi-tiered approach ensures that resource-intensive cell-based and downstream studies are reserved for compounds with confirmed on-target activity.
References
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. rdworldonline.com [rdworldonline.com]
- 7. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-Chloro-3,5-dimethoxypyridine
A Note on the Analyte: Initial searches for "4-Chloro-3,5-dimethoxypyridazine" did not yield specific analytical methods. However, "4-Chloro-3,5-dimethoxypyridine" (CAS No. 1261598-68-8) is a known chemical entity. This guide will focus on the analytical methodologies for this pyridine derivative, assuming a likely typographical error in the original topic. This approach allows for a scientifically grounded and practical comparison.
Introduction
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. 4-Chloro-3,5-dimethoxypyridine, a substituted pyridine, represents a class of heterocyclic compounds that are of significant interest as building blocks in medicinal chemistry. The journey from synthesis to a potential drug candidate is paved with rigorous analytical scrutiny. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical techniques for the characterization and purity assessment of 4-Chloro-3,5-dimethoxypyridine. We will delve into the causality behind experimental choices and emphasize the importance of cross-validating results from orthogonal methods to ensure the highest degree of scientific integrity and trustworthiness in your analytical data.
Physicochemical Properties of 4-Chloro-3,5-dimethoxypyridine
A foundational understanding of a compound's physicochemical properties is crucial for analytical method development. These properties influence choices regarding solvents, chromatographic conditions, and detection methods.
| Property | Value | Source |
| CAS Number | 1261598-68-8 | [1] |
| Molecular Formula | C7H8ClNO2 | [1] |
| Molecular Weight | 173.59 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane | Inferred from structure |
Core Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific question being asked. Is the goal to determine purity, confirm identity, or quantify with high precision? Here, we compare three robust and commonly employed techniques for the analysis of a small organic molecule like 4-Chloro-3,5-dimethoxypyridine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification. For a UV-active molecule like 4-Chloro-3,5-dimethoxypyridine (due to the pyridine ring), HPLC-UV offers a blend of high resolution, sensitivity, and robustness. The choice of a reversed-phase method is logical for this moderately polar compound.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Chloro-3,5-dimethoxypyridine sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.[2]
-
Column: A C18 column, such as Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm), is a good starting point.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) monitoring at 270 nm (a typical absorbance maximum for pyridinic structures).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of 4-Chloro-3,5-dimethoxypyridine as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of 4-Chloro-3,5-dimethoxypyridine, it is expected to be amenable to GC analysis. The key advantage of GC-MS is the provision of mass spectral data, which gives a high degree of confidence in the identification of the main component and any potential volatile impurities.[4][5][6] The mass spectrum serves as a chemical fingerprint.
Experimental Protocol: Identification and Impurity Profiling by GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890 GC with a 5975B Mass Selective Detector or equivalent.[4]
-
Column: A low-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general-purpose screening of such compounds.[4][5]
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis:
-
Identify the peak for 4-Chloro-3,5-dimethoxypyridine based on its retention time and mass spectrum.
-
Compare the experimental mass spectrum with a theoretical fragmentation pattern.
-
Screen for impurities by examining other peaks in the total ion chromatogram and their corresponding mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. For a novel compound, ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the atoms in the molecule.[7][8][9]
Experimental Protocol: Structural Confirmation by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker AVANCE 400 MHz or equivalent.
-
Probe: 5 mm broadband probe.
-
Experiment: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the 4-Chloro-3,5-dimethoxypyridine structure. The expected ¹H NMR signals would be a singlet for the aromatic proton and two singlets for the two methoxy groups.
-
Cross-Validation of Analytical Results
Trustworthiness: Relying on a single analytical technique can be misleading. A peak in an HPLC chromatogram could be a co-eluting impurity, or a mass spectrum could be misinterpreted. Cross-validation using orthogonal methods (methods based on different scientific principles) provides a self-validating system that significantly increases confidence in the analytical results.
Workflow for Cross-Validation
References
- 1. echemi.com [echemi.com]
- 2. agilent.com [agilent.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-3,5-dimethoxypyridazine
Hazard Assessment and Characterization
4-Chloro-3,5-dimethoxypyridazine is a chlorinated heterocyclic compound. Based on analogous structures, it should be treated as a hazardous substance with the potential for the following:
-
Health Hazards: May cause skin, eye, and respiratory irritation.[1][2][3] Similar compounds are harmful if swallowed or in contact with skin.[3][4] Prolonged or repeated exposure may cause organ damage.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2][5] It is crucial to prevent its release into the environment.[1]
Combustion Byproducts: In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2][5]
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or dust.[2][3][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation or absorption.[3] |
| Body Protection | A laboratory coat and, if necessary, chemical-resistant apron. | To protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[2] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][2][5] Avoid generating dust.[1][2][5] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a sealed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.
Proper Disposal Procedures
The disposal of this compound must be handled as regulated chemical waste.[6] Improper disposal can lead to significant environmental harm and legal liabilities.[7]
Core Disposal Directive:
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Disposal Workflow:
-
Waste Segregation: Segregate waste containing this compound from other waste streams to prevent accidental reactions. Store away from strong oxidizing agents.[5]
-
Containerization: Use a compatible, leak-proof container with a secure lid. Keep the container closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor.[9]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Minimization Strategies
In addition to proper disposal, a key aspect of responsible chemical management is waste minimization.
-
Purchase Accordingly: Order only the quantity of the chemical that is realistically needed for your experiments.
-
Maintain Accurate Inventory: Keep a detailed inventory to avoid ordering duplicates and to track expiration dates.
-
Small-Scale Experimentation: Whenever possible, conduct experiments on a smaller scale to reduce the volume of waste generated.
By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our planet.
References
- 1. fishersci.pt [fishersci.pt]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. mcmua.com [mcmua.com]
- 9. mlienvironmental.com [mlienvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
